NLG802
Description
Properties
CAS No. |
2071683-98-0 |
|---|---|
Molecular Formula |
C20H29N3O3 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
ethyl (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoate |
InChI |
InChI=1S/C20H29N3O3/c1-5-26-20(25)17(22-19(24)16(21)10-13(2)3)11-14-12-23(4)18-9-7-6-8-15(14)18/h6-9,12-13,16-17H,5,10-11,21H2,1-4H3,(H,22,24)/t16-,17+/m0/s1 |
InChI Key |
WXTSKOFJNRRBHP-DLBZAZTESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of NLG802: A Next-Generation Indoleamine 2,3-Dioxygenase (IDO1) Pathway Inhibitor
A Technical Whitepaper for Drug Development Professionals
Abstract
In the landscape of cancer immunotherapy, the indoleamine 2,3-dioxygenase 1 (IDO1) pathway has emerged as a critical checkpoint in tumor immune evasion. NLG802, a rationally designed prodrug of the IDO1 inhibitor indoximod, represents a significant advancement in targeting this pathway. Developed to overcome the pharmacokinetic limitations of its parent compound, this compound demonstrates markedly enhanced oral bioavailability and systemic exposure, leading to more potent immunomodulatory effects. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical and clinical evaluation of this compound. We present comprehensive quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows to support further research and development of this promising therapeutic agent.
Introduction: The Rationale for an Indoximod Prodrug
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses, catalyzing the initial and rate-limiting step in tryptophan catabolism.[1] In the tumor microenvironment, elevated IDO1 activity leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine.[2] This metabolic shift suppresses the activity of effector T cells and promotes the differentiation and function of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows tumors to escape immune surveillance.[1][3]
Indoximod, a methylated tryptophan analog, is an inhibitor of the IDO1 pathway. Unlike direct enzymatic inhibitors, indoximod appears to act downstream by reversing the effects of tryptophan depletion, thereby restoring T-cell proliferation and function.[3][4] Despite showing a favorable safety profile in clinical trials, the therapeutic efficacy of indoximod has been hampered by its limited oral bioavailability, which restricts the achievable systemic exposure.[5] To address this challenge, a prodrug strategy was employed, leading to the discovery and development of this compound.[3] this compound is an orally bioavailable prodrug that is efficiently converted to indoximod in vivo, resulting in significantly higher plasma concentrations and exposure of the active compound.[3][6]
Synthesis and Physicochemical Properties
This compound is a peptide prodrug of indoximod, designed to enhance its absorption and systemic delivery. The chemical structure of this compound involves the modification of both the carboxylic acid and amine groups of indoximod, forming an ethyl ester and a leucine (B10760876) amide, respectively.[4][7]
While the specific, detailed synthesis protocol for this compound is proprietary, the general approach to creating indoximod prodrugs involved the synthesis of a series of esters and peptide amides.[3][8] These modifications were designed to increase the lipophilicity and facilitate the transport of the molecule across the intestinal epithelium. Once absorbed, this compound is rapidly metabolized by esterases and peptidases to release the active indoximod moiety.
Chemical Structure of this compound:
-
IUPAC Name: ethyl (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoate
-
Molecular Formula: C20H29N3O3
-
Molecular Weight: 359.47 g/mol
Preclinical Pharmacology
Pharmacokinetics
Preclinical studies in various animal models have consistently demonstrated the superior pharmacokinetic profile of this compound compared to indoximod. Oral administration of this compound leads to a significant increase in the maximum plasma concentration (Cmax) and the total systemic exposure (Area Under the Curve, AUC) of indoximod.
Table 1: Preclinical Pharmacokinetic Parameters of Indoximod following Oral Administration of this compound versus Indoximod
| Species | Compound Administered | Dose (molar equivalent) | Fold Increase in Indoximod Cmax | Fold Increase in Indoximod AUC |
| Mouse | This compound | 143 - 1147 µmol/kg | 2 - 4 | 2 - 3 |
| Rat | This compound | N/A | ~2 | N/A |
| Cynomolgus Monkey | This compound | N/A | 3.6 - 6.1 | 2.9 - 5.2 (>5-fold bioavailability) |
Data compiled from multiple preclinical studies. Specific dose ranges and absolute values are not publicly available.
In Vitro Assays
A battery of in vitro assays was conducted to characterize the stability and potential for drug-drug interactions of this compound.
Table 2: Summary of In Vitro Assay Results for this compound
| Assay | Key Findings |
| Stability | Stable in buffers, plasma, and simulated gastric and intestinal fluids.[3][8] |
| CYP450 Inhibition | Moderate direct and time-dependent inhibition of CYP3A4. Weak inhibition of CYP2D6 and CYP2C19. No inhibition of CYP1A2, CYP2B6, CYP2C8, and CYP2C9. No induction of CYP1A2, 2B6, or 3A4 in human hepatocytes. |
| Transporter Inhibition | Moderate inhibition of P-glycoprotein (P-gp). No inhibition of OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2, or BCRP. |
In Vivo Efficacy
The enhanced pharmacokinetic properties of this compound translate to improved anti-tumor efficacy in preclinical cancer models.
In a B16F10 melanoma model, administration of this compound in combination with vaccination markedly enhanced the anti-tumor responses of tumor-specific T cells, leading to significant reductions in tumor size.[5] Notably, these effects were achieved at lower molar equivalent doses compared to indoximod.[5]
Clinical Pharmacology
Phase 1a Clinical Trial
A Phase 1a dose-escalation study of this compound was conducted in patients with recurrent advanced solid malignancies to assess its safety, maximum tolerated dose (MTD), and pharmacokinetic properties.[9]
Table 3: Pharmacokinetic Results from the Phase 1a Clinical Trial of this compound
| Dose Cohort (BID) | Fold Increase in Indoximod Cmax (vs. molar equivalent of indoximod) | Fold Increase in Indoximod AUC (vs. molar equivalent of indoximod) |
| 180 mg | 4 - 5.5 | 4 - 5.5 |
| 363 mg | 4 - 5.5 | 4 - 5.5 |
| 726 mg | 4 - 5.5 | 4 - 5.5 |
BID: twice daily. Data represents findings after continuous dosing.
The study found that this compound was well-tolerated with no unexpected safety signals.[9] The MTD was not reached at the tested doses.[9] Crucially, this compound administration resulted in a 4- to 5.5-fold increase in both Cmax and AUC of indoximod compared to the molar equivalent of indoximod dosing.[9]
Mechanism of Action: The IDO1 Signaling Pathway
This compound exerts its therapeutic effect through its active metabolite, indoximod, which modulates the IDO1 signaling pathway.
Caption: The IDO1 signaling pathway and the mechanism of action of indoximod.
Experimental Protocols
General In Vivo Efficacy Study Protocol (B16-F10 Melanoma Model)
-
Cell Culture: B16-F10 murine melanoma cells are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: C57BL/6 mice are used as the syngeneic host for the B16-F10 tumors.
-
Tumor Implantation: A suspension of B16-F10 cells is injected subcutaneously or intradermally into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups. This compound or vehicle control is administered orally at the specified dose and schedule.
-
Endpoint: The study is terminated when tumors in the control group reach a predefined maximum size or at a specified time point. Tumor weight and volume are recorded.
Caption: A generalized workflow for in vivo efficacy studies.
General CYP450 Inhibition Assay Protocol
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Incubation: Human liver microsomes are incubated with a specific probe substrate for a particular CYP450 isoform and varying concentrations of the test compound (this compound).
-
Reaction Termination: The reaction is stopped after a defined incubation period.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is calculated by comparing the results to a vehicle control.
General P-glycoprotein (P-gp) Transporter Assay Protocol
-
Cell Monolayer: A polarized monolayer of cells overexpressing P-gp (e.g., MDCK-MDR1) is grown on a permeable support.
-
Bidirectional Transport: The test compound (this compound) is added to either the apical or basolateral side of the monolayer.
-
Sampling: Samples are taken from the opposite chamber at various time points.
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Efflux Ratio: The ratio of basolateral-to-apical transport to apical-to-basolateral transport is calculated to determine if the compound is a substrate of P-gp. Inhibition studies are also performed using a known P-gp inhibitor.
Conclusion and Future Directions
This compound is a promising, next-generation IDO1 pathway inhibitor with a significantly improved pharmacokinetic profile compared to its active moiety, indoximod. Preclinical and early clinical data have demonstrated its ability to achieve higher systemic exposure of indoximod in a safe and well-tolerated manner. This enhanced exposure is expected to translate into more robust and consistent immunomodulatory effects in the tumor microenvironment. Further clinical investigation of this compound, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors, is warranted to fully elucidate its therapeutic potential in a range of malignancies. The data and protocols presented in this whitepaper provide a comprehensive foundation for researchers and drug development professionals to advance the understanding and application of this novel therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 7. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]
- 8. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcancer.org [jcancer.org]
Whitepaper: The Impact of NLG802 on Tryptophan Metabolism in Cancer Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Abstract
The metabolic enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical mediator of tumor-induced immunosuppression. By catabolizing the essential amino acid tryptophan into kynurenine (B1673888), IDO1 facilitates immune escape, making it a prime target for cancer immunotherapy. NLG802 is an advanced, orally bioavailable prodrug of indoximod, an inhibitor of the IDO pathway. Developed to enhance the pharmacokinetic profile of its active moiety, this compound delivers significantly higher plasma concentrations of indoximod than can be achieved with direct administration of the parent drug. This technical guide details the mechanism of this compound, its impact on tryptophan metabolism, and the preclinical and clinical data supporting its development. It summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the associated biological pathways and workflows.
Introduction: The IDO1 Pathway and Tryptophan Metabolism in Cancer
Tumors employ various mechanisms to evade the host immune system. One of the most significant is the hijacking of metabolic pathways, particularly the catabolism of tryptophan. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the conversion of tryptophan to kynurenine.
In the tumor microenvironment (TME), IDO1 expression is often upregulated in tumor cells, stromal cells, and antigen-presenting cells (APCs), frequently in response to pro-inflammatory cytokines like interferon-gamma (IFNγ). This heightened IDO1 activity has two primary immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid, triggers a stress-response kinase cascade (via GCN2) in effector T cells, leading to cell cycle arrest and anergy (a state of non-responsiveness).
-
Kynurenine Accumulation: The buildup of downstream catabolites, primarily kynurenine, actively suppresses the immune response. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs) and inhibiting the function of effector T cells and Natural Killer (NK) cells.
This dual mechanism establishes a highly immunosuppressive TME, allowing tumor cells to evade immune surveillance and destruction. Consequently, inhibiting the IDO1 pathway has become a major focus of immuno-oncology research.
This compound: A Prodrug Approach to Enhance IDO Pathway Inhibition
Rationale for a Prodrug
Indoximod (D-1-methyl-tryptophan) is an orally available small molecule that targets the IDO pathway. While it demonstrated an excellent safety profile in clinical trials, its therapeutic efficacy was potentially limited by dose-dependent oral bioavailability; increases in the administered dose of indoximod did not proportionally increase plasma concentration and drug exposure. Preclinical models suggested that higher exposure levels could lead to greater therapeutic benefit.
To overcome this pharmacokinetic limitation, this compound was developed. This compound is a prodrug of indoximod, meaning it is an inactive precursor that is converted into the active drug, indoximod, within the body. This approach is designed to improve the absorption and systemic exposure of indoximod, thereby ensuring that therapeutically relevant concentrations reach the tumor microenvironment.
Mechanism of Action
Upon oral administration, this compound is absorbed and rapidly metabolized to indoximod. Unlike direct enzymatic inhibitors of IDO1 (e.g., epacadostat), indoximod does not primarily function by binding to and blocking the IDO1 enzyme itself. Instead, it acts as a tryptophan mimetic and modulates the downstream signaling consequences of IDO1 activation.
The key mechanisms of indoximod are:
-
Reactivation of mTORC1: In the low-tryptophan environment created by IDO1, the mTORC1 signaling pathway in T cells is suppressed, leading to anergy. Indoximod, acting as a tryptophan mimetic, creates a "tryptophan sufficiency" signal that reactivates mTORC1, restoring T cell proliferation and function.
-
Modulation of the Aryl Hydrocarbon Receptor (AhR): Kynurenine, the product of IDO1 activity, activates AhR, which drives the differentiation of T cells towards an immunosuppressive Treg phenotype. Indoximod can also act as an AhR ligand, but it appears to modulate AhR signaling differently, favoring the differentiation of helper T cells over Tregs and downregulating IDO1 expression in dendritic cells.
By reversing the key immunosuppressive signals generated by the IDO1 pathway, indoximod (delivered via this compound) aims to restore anti-tumor immunity.
Signaling Pathways and Workflows
The IDO1-Mediated Immunosuppression Pathway
The following diagram illustrates the central role of IDO1 in converting tryptophan to kynurenine and the subsequent downstream effects that lead to immune suppression in the tumor microenvironment.
This compound Mechanism of Action Workflow
This diagram shows the process from oral administration of the this compound prodrug to the downstream immunomodulatory effects of its active form, indoximod.
Quantitative Data
The prodrug strategy for this compound resulted in significant improvements in the pharmacokinetic profile of the active drug, indoximod, in both preclinical and clinical settings.
Table 1: Comparative Pharmacokinetics of this compound vs. Indoximod
This table summarizes the enhanced exposure of indoximod when delivered via the this compound prodrug compared to molar equivalent doses of indoximod itself.
| Parameter | Animal Model | Improvement with this compound | Citation |
| Oral Bioavailability | Cynomolgus Monkey | > 5-fold increase | |
| Cmax (Peak Plasma Conc.) | Cynomolgus Monkey | 3.6 to 6.1-fold increase | |
| AUC (Total Exposure) | Cynomolgus Monkey | 2.9 to 5.2-fold increase | |
| Cmax and AUC | Human (Phase 1a) | ~4-fold increase (single dose) | |
| Cmax and AUC | Human (Phase 1a) | 4 to 5.5-fold increase (continuous BID dosing) |
Table 2: this compound Phase 1a Clinical Trial Dose Escalation
This table shows the dose cohorts used in the standard 3+3 dose-escalation Phase 1a study in patients with recurrent advanced solid malignancies. The trial was designed to assess safety, tolerability, and pharmacokinetics.
| Cohort | Dose Administered | Number of Patients (as of Oct 3, 2018) | Citation |
| 1 | 180 mg BID | 3+ | |
| 2 | 363 mg BID | 3+ | |
| 3 | 726 mg BID | 3+ | |
| Note | At the time of data cutoff, the Maximum Tolerated Dose (MTD) had not been reached. This compound was well tolerated with no unexpected safety signals. | 11 total |
Experimental Protocols
Detailed, step-by-step protocols are proprietary to the developing organizations. However, based on published literature, the evaluation of this compound and similar IDO pathway inhibitors involves standardized preclinical and clinical methodologies.
Preclinical Pharmacokinetic (PK) Assessment
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and quantify the resulting plasma concentrations of indoximod.
-
Methodology:
-
Animal Models: Studies are typically conducted in rodents (e.g., mice, rats) and a non-rodent species with a comparable metabolic profile to humans (e.g., Cynomolgus monkeys).
-
Administration: this compound and a molar equivalent dose of the parent drug (indoximod) are administered orally (e.g., via gavage or in a capsule formulation). An intravenous administration group is often included to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Bioanalysis: Plasma is separated from the blood samples. Concentrations of the prodrug (this compound) and the active metabolite (indoximod) are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: PK parameters such as Cmax, Tmax, AUC, and half-life (t½) are calculated using specialized software (e.g., Phoenix WinNonlin).
-
In Vivo Tumor Model Efficacy Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound, often in combination with other immunotherapies like checkpoint inhibitors or cancer vaccines.
-
Methodology:
-
Tumor Model: A common model is the B16F10 melanoma model in syngeneic C57BL/6 mice, which is moderately immunogenic and expresses IDO1 upon IFNγ stimulation.
-
Tumor Implantation: B16F10 cells are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable, established size.
-
Treatment Groups: Mice are randomized into groups, which may include: Vehicle control, this compound monotherapy, another immunotherapy (e.g., anti-PD-1 antibody or a peptide vaccine), and the combination of this compound and the other immunotherapy.
-
Dosing: this compound is administered orally on a defined schedule (e.g., once or twice daily).
-
Efficacy Readouts: Tumor volume is measured regularly (e.g., every 2-3 days) with calipers. Mouse survival is monitored as a primary endpoint. At the end of the study, tumors and draining lymph nodes may be harvested for immunophenotyping by flow cytometry to analyze the infiltration and activation status of various immune cell subsets (CD8+ T cells, Tregs, etc.).
-
Preclinical Experimental Workflow Diagram
Conclusion
This compound represents a rationally designed therapeutic agent that addresses the pharmacokinetic limitations of its active moiety, indoximod. By functioning as a prodrug, this compound achieves significantly higher systemic exposure of indoximod, enhancing its potential to modulate the immunosuppressive tumor microenvironment. The mechanism of action, which involves reversing the downstream signaling effects of tryptophan catabolism rather than direct enzymatic inhibition, offers a distinct approach to targeting the IDO1 pathway. Preclinical data have demonstrated superior PK and enhanced anti-tumor activity, and early-phase clinical data have confirmed the improved pharmacokinetic profile and a favorable safety profile in human patients. Further clinical investigation is warranted to determine the ultimate therapeutic benefit of this enhanced IDO pathway inhibitor in combination with other cancer therapies.
In-depth Technical Guide: The In Vivo and In Vitro Discovery of NLG802
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLG802 is an investigational prodrug of indoximod, an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1). The IDO1 pathway is a critical component of immune tolerance, and its upregulation in the tumor microenvironment can lead to immune evasion by cancer cells. By inhibiting IDO1, indoximod can restore anti-tumor immunity. However, the clinical development of indoximod has been hampered by its suboptimal pharmacokinetic properties, particularly its low oral bioavailability. This compound was designed to overcome this limitation by enhancing the systemic exposure of indoximod, thereby potentially improving its therapeutic efficacy. This technical guide provides a comprehensive overview of the in vitro and in vivo discovery of this compound, detailing the experimental methodologies and key data that led to its selection as a clinical candidate.
Data Presentation
Table 1: In Vitro Stability of this compound
| Condition | Half-life (t½) |
| Simulated Gastric Fluid (pH 1.2) | Stable |
| Simulated Intestinal Fluid (pH 6.8) | Stable |
| Rat Plasma | Rapidly metabolized to indoximod |
| Monkey Plasma | Rapidly metabolized to indoximod |
| Human Plasma | Rapidly metabolized to indoximod |
Table 2: Pharmacokinetic Parameters of Indoximod after Oral Administration of this compound vs. Indoximod in Cynomolgus Monkeys
| Parameter | Indoximod (Molar Equivalent Dose) | This compound | Fold Increase |
| Bioavailability | 6-10% | >50% | >5-fold |
| Cmax (µM) | Not specified | Not specified | 3.6 - 6.1-fold |
| AUC (µM·h) | Not specified | Not specified | 2.9 - 5.2-fold |
Table 3: In Vitro Inhibition of Cytochrome P450 (CYP) Enzymes and Transporters by this compound
| Enzyme/Transporter | IC50 (µM) |
| CYP3A4 (direct) | 5 |
| CYP3A4 (time-dependent) | 7-fold shift |
| CYP2D6 | 19 |
| CYP2C19 | 47 |
| CYP1A2, 2B6, 2C8, 2C9 | > 50 |
| P-glycoprotein (P-gp) | 27 |
| OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2 | > 50 |
| BCRP | > 50 |
Experimental Protocols
In Vitro Stability Assays
Objective: To assess the stability of this compound in various physiological fluids to predict its behavior upon oral administration.
Methodology:
-
Simulated Gastric and Intestinal Fluids: this compound was incubated in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) at 37°C. Samples were taken at various time points and analyzed by high-performance liquid chromatography (HPLC) to determine the concentration of the parent compound.
-
Plasma Stability: this compound was incubated in fresh plasma from rats, cynomolgus monkeys, and humans at 37°C. At designated time points, an organic solvent was added to precipitate plasma proteins. The supernatant was then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining this compound and the formation of the active metabolite, indoximod.
Pharmacokinetic Studies in Rats and Cynomolgus Monkeys
Objective: To evaluate the pharmacokinetic profile of indoximod following oral administration of this compound and to compare it with the administration of indoximod itself.
Methodology:
-
Animals: Male Sprague-Dawley rats and male and female cynomolgus monkeys were used for these studies.
-
Dosing:
-
Rats: this compound was administered via oral gavage.
-
Monkeys: this compound and indoximod were administered orally. For bioavailability determination, this compound was also administered intravenously.
-
-
Blood Sampling: Blood samples were collected at predetermined time points post-dosing into tubes containing an anticoagulant. Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound and indoximod were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
In Vivo Efficacy Study in a Melanoma Tumor Model
Objective: To assess the anti-tumor efficacy of this compound in a relevant animal model of melanoma.
Methodology:
-
Animal Model: C57BL/6 mice were used. The B16F10 melanoma tumor model was employed, which involves the transfer of tumor-specific pmel-1 T cells.[1] Pmel-1 T cells are specific for the gp100 antigen expressed by B16F10 melanoma cells.
-
Tumor Implantation: B16F10 melanoma cells were implanted subcutaneously into the mice.
-
Treatment: Once tumors were established, mice were treated with this compound.
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Endpoints: Tumor growth was monitored regularly. At the end of the study, tumors were excised and weighed. The study showed that this compound markedly enhanced the anti-tumor responses of tumor-specific pmel-1 T cells.[1]
Mandatory Visualizations
IDO1 Signaling Pathway
References
NLG802: A Technical Guide to Reversing Immune Suppression via the IDO1 Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NLG802 is an innovative, orally bioavailable prodrug of indoximod, a potent inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. The IDO1 pathway is a critical mechanism of immune suppression exploited by tumors to evade immune surveillance. By metabolizing the essential amino acid tryptophan into kynurenine (B1673888), IDO1 creates an immunosuppressive tumor microenvironment. This compound is designed to overcome the pharmacokinetic limitations of indoximod, delivering higher systemic exposure of the active compound. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental methodologies.
Introduction: The IDO1 Pathway and Immune Evasion
The immune system plays a crucial role in identifying and eliminating malignant cells.[1] However, tumors have developed various strategies to evade immune destruction. One such strategy is the upregulation of the IDO1 enzyme.[2][3] IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[2] This enzymatic activity has profound immunosuppressive effects through two primary mechanisms:
-
Tryptophan Depletion: The depletion of tryptophan, an essential amino acid, inhibits the proliferation and activation of effector immune cells, particularly T lymphocytes.[2]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), which suppress the activity of other immune cells.
This creates a tolerogenic tumor microenvironment that protects the tumor from immune attack. This compound, by inhibiting IDO1, aims to reverse this immunosuppressive state and restore anti-tumor immunity.
This compound: Mechanism of Action
This compound is a prodrug of indoximod, meaning it is an inactive precursor that is converted into the active drug, indoximod, within the body. This prodrug strategy was developed to enhance the oral bioavailability and systemic exposure of indoximod.
The core mechanism of action of this compound is the inhibition of the IDO1 enzyme by its active metabolite, indoximod. By blocking IDO1, indoximod prevents the conversion of tryptophan to kynurenine. This leads to:
-
Increased Tryptophan Levels: Restoring local tryptophan concentrations, which supports the proliferation and activation of effector immune cells such as T cells and Natural Killer (NK) cells.
-
Decreased Kynurenine Levels: Reducing the levels of immunosuppressive kynurenine metabolites, thereby diminishing the activity of regulatory T cells (Tregs).
The net effect is a shift in the tumor microenvironment from an immunosuppressive to an immunogenic state, facilitating a robust anti-tumor immune response.
Quantitative Data
Preclinical Pharmacokinetics
Preclinical studies in animal models demonstrated the superior pharmacokinetic profile of this compound compared to indoximod.
| Parameter | Species | Fold Increase with this compound (vs. molar equivalent of Indoximod) | Reference |
| Indoximod Exposure (Plasma Concentration) | Rat | ~2-fold | |
| Indoximod Exposure (Plasma Concentration) | Monkey | ~5-fold |
Phase 1a Clinical Trial Pharmacokinetics
A Phase 1a dose-escalation study in patients with recurrent advanced solid malignancies confirmed the enhanced pharmacokinetic properties of this compound in humans.
| Dose Cohort (BID) | Comparison | Fold Increase in Cmax and AUC of Indoximod | Reference |
| 180 mg | Single Dose vs. Molar Equivalent of Indoximod | 4-fold | |
| 363 mg | Continuous Dosing vs. Molar Equivalent of Indoximod | 4 to 5.5-fold | |
| 726 mg |
BID: twice daily
Experimental Protocols
Preclinical B16F10 Melanoma Model
A preclinical study evaluated the anti-tumor efficacy of this compound in a syngeneic mouse model of melanoma.
-
Cell Line: B16F10 murine melanoma cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Mice were subcutaneously injected with B16F10 cells to establish tumors.
-
Treatment Groups:
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Vehicle control
-
This compound
-
Pmel-1 T cells + vaccination (cognate hgp100 peptide plus CpG-1826 in IFA)
-
This compound + Pmel-1 T cells + vaccination
-
-
Administration: this compound was administered orally.
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Endpoints: Tumor size was measured to assess anti-tumor response.
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Key Findings: Administration of this compound markedly enhanced the anti-tumor responses of naïve, resting pmel-1 cells to vaccination, resulting in significant tumor size reduction.
Phase 1a Clinical Trial
A Phase 1a clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.
-
Study Design: Open-label, standard 3+3 dose-escalation study.
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Patient Population: Patients with recurrent advanced solid malignancies.
-
Dose Escalation Cohorts:
-
180 mg BID
-
363 mg BID
-
726 mg BID
-
-
Primary Objectives:
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To assess the safety and tolerability of this compound.
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To determine the maximum tolerated dose (MTD).
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To evaluate the pharmacokinetic properties of this compound.
-
-
Pharmacokinetic Sampling: Blood samples were collected at various time points after single and multiple doses to determine the plasma concentrations of indoximod.
-
Key Findings: this compound was well-tolerated with no unexpected safety signals. The MTD was not reached in the reported cohorts. Pharmacokinetic analysis revealed a significant increase in indoximod exposure compared to molar equivalent doses of indoximod.
Conclusion
This compound represents a promising advancement in the field of cancer immunotherapy. By effectively delivering higher concentrations of the IDO1 inhibitor indoximod, this compound has the potential to more potently reverse tumor-induced immune suppression. The favorable pharmacokinetic and safety profile observed in early clinical studies, coupled with encouraging preclinical efficacy data, provides a strong rationale for the continued development of this compound in combination with other immunotherapies and standard-of-care treatments for a variety of solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel agent.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of NLG802 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLG802 is an orally bioavailable prodrug of the methylated tryptophan, indoximod.[1] Upon oral administration, this compound is converted to indoximod, which acts as an inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.[1][2] The IDO1 pathway is a critical immune checkpoint in the tumor microenvironment.[3] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine (B1673888), IDO1 suppresses the proliferation and activation of immune cells, such as T lymphocytes, allowing tumor cells to evade immune surveillance.[1][2] Inhibition of the IDO1 pathway by indoximod restores local tryptophan levels and reduces immunosuppressive kynurenine, thereby promoting an anti-tumor immune response.[1] Presented here are detailed protocols for the in vitro evaluation of this compound's biological activity in cancer cell lines.
Mechanism of Action
This compound is designed to deliver higher plasma concentrations of its active metabolite, indoximod, compared to direct administration of indoximod itself.[1][4] In the tumor microenvironment, the inhibition of IDO1 by indoximod leads to a decrease in kynurenine production and an increase in local tryptophan concentration. This shift in the metabolic landscape reverses the immunosuppressive state, enhancing the proliferation and effector function of anti-tumor immune cells.[1]
This compound Mechanism of Action
Data Presentation
This compound In Vitro Pharmacology
The following table summarizes the in vitro pharmacological profile of this compound, focusing on its effects on cytochrome P450 (CYP) enzymes and the P-glycoprotein (P-gp) transporter. These data are crucial for assessing potential drug-drug interactions.
| Target | Assay Type | IC50 (µM) | Reference |
| CYP3A4 | Direct Inhibition | 5 | [5] |
| CYP2D6 | Direct Inhibition | 19 | [5] |
| CYP2C19 | Direct Inhibition | 47 | [5] |
| CYP1A2, 2B6, 2C8, 2C9 | Direct Inhibition | > 50 | [5] |
| P-gp Transporter | Inhibition in MDR1-MDCKII cells | 27 | [5] |
Hypothetical Cytotoxicity of Indoximod in Cancer Cell Lines
This table presents hypothetical IC50 values for indoximod, the active metabolite of this compound, across a panel of cancer cell lines. These values represent the concentration of the compound required to inhibit cell growth by 50% and are typically determined using a cell viability assay such as the MTT assay.
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 72 | 85 |
| SKOV-3 | Ovarian Cancer | 72 | 120 |
| HCT 116 | Colorectal Cancer | 72 | 95 |
| HT-29 | Colorectal Cancer | 72 | 110 |
| A549 | Lung Carcinoma | 72 | 150 |
| MCF-7 | Breast Adenocarcinoma | 72 | 135 |
Note: The IC50 values presented are for illustrative purposes and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cellular IDO1 Activity Assay
This assay measures the ability of a test compound to inhibit IDO1 activity in cancer cells by quantifying the production of kynurenine. IDO1 expression is induced in the cells using interferon-gamma (IFN-γ).
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant Human Interferon-gamma (IFN-γ)
-
This compound or Indoximod
-
Control IDO1 inhibitor (e.g., Epacadostat)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Trichloroacetic acid (TCA) solution (6.1 N)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)[6]
-
Kynurenine standard
-
Microplate reader
IDO1 Activity Assay Workflow
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 3 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[6][7]
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
IDO1 Induction: The next day, add IFN-γ to each well to a final concentration of 100 ng/mL to induce IDO1 expression. Include wells without IFN-γ as a negative control.[6][7]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound or indoximod and a control inhibitor in complete culture medium. Remove the medium from the wells and replace it with 100 µL of the inhibitor dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a positive control for IDO1 activity.
-
Incubation: Incubate for 48 hours at 37°C and 5% CO2.
-
Kynurenine Measurement: a. After incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[8] b. Add 10 µL of 6.1 N TCA to each well to precipitate proteins.[6] c. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6] d. Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[6] e. Transfer 100 µL of the clear supernatant to a new 96-well plate.[6] f. Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.[6] g. Measure the absorbance at 480 nm using a microplate reader.[8]
-
Data Analysis: Prepare a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample from the standard curve. Determine the IC50 value for the test compound by plotting the percentage of inhibition of kynurenine production against the log of the compound concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50) using a colorimetric assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or Indoximod
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The optimal cell density should be determined for each cell line.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[10]
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]
-
Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[1]
-
Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution into each well.[1] Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[1] A reference wavelength of more than 650 nm should be used.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Facebook [cancer.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Discovery of indoximod prodrugs and characterization of clinical candidate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: Dosing Schedule for NLG802 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing schedule and experimental protocols for the use of NLG802, an orally bioavailable prodrug of the indoleamine 2,3-dioxygenase (IDO1) inhibitor indoximod, in preclinical mouse tumor models. The information is intended to guide researchers in designing and executing in vivo efficacy studies.
Introduction
This compound is an advanced prodrug of indoximod designed to improve its oral bioavailability and systemic exposure.[1][2] By inhibiting the IDO1 enzyme, this compound blocks the conversion of tryptophan into the immunosuppressive metabolite kynurenine (B1673888).[3] This action restores T-cell function and enhances anti-tumor immune responses, making it a promising candidate for cancer immunotherapy, particularly in combination with other treatments like cancer vaccines.[2] Preclinical studies have demonstrated that this compound achieves significantly higher plasma concentrations of indoximod compared to the administration of indoximod itself, leading to enhanced anti-tumor activity at lower equivalent doses.[2][4]
Mechanism of Action
This compound is rapidly absorbed and metabolized in vivo to its active form, indoximod.[2] Indoximod targets and inhibits the IDO1 enzyme, which is often overexpressed in the tumor microenvironment and contributes to immune evasion. By blocking tryptophan catabolism, indoximod alleviates the immunosuppressive effects of tryptophan depletion and kynurenine accumulation, thereby promoting the proliferation and activation of effector T-cells and reducing the function of regulatory T-cells (Tregs).[2]
Figure 1: Simplified signaling pathway of IDO1 and the mechanism of action of this compound.
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of indoximod following oral administration of either indoximod or its prodrug, this compound, in mice. This data highlights the superior exposure achieved with this compound.
| Compound Administered | Molar Dose (µmol/kg) | Indoximod Cmax (µM) | Indoximod AUC (µM·h) | Fold Increase in Cmax (this compound vs. Indoximod) | Fold Increase in AUC (this compound vs. Indoximod) |
| Indoximod | 143 | 10 | 48 | - | - |
| This compound | 143 | 40 | 145 | 4.0 | 3.0 |
| Indoximod | 287 | 15 | 80 | - | - |
| This compound | 287 | 30 | 160 | 2.0 | 2.0 |
| Indoximod | 1147 | 25 | 150 | - | - |
| This compound | 1147 | 50 | 250 | 2.0 | 1.7 |
Data adapted from a comparative pharmacokinetic analysis in mice. The AUC values are for a 24-hour period (AUC0-24).[4]
Experimental Protocols
This section details the protocol for an in vivo efficacy study of this compound in a B16F10 melanoma mouse model, as suggested by preclinical research.[2]
Objective:
To evaluate the anti-tumor efficacy of orally administered this compound in combination with a cancer vaccine in a syngeneic mouse model of melanoma.
Materials:
-
Animal Model: C57BL/6 mice (female, 6-8 weeks old)
-
Tumor Cell Line: B16F10 melanoma cells
-
Therapeutic Agents:
-
This compound (formulated for oral gavage)
-
pmel-1 T-cells (naïve, resting)
-
Cognate peptide vaccine (e.g., hgp100)
-
Adjuvant (e.g., CpG-1826 in Incomplete Freund's Adjuvant - IFA)
-
-
Reagents and Consumables:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles for injection and oral gavage
-
Calipers for tumor measurement
-
Experimental Workflow:
Figure 2: Experimental workflow for the in vivo efficacy study of this compound.
Procedure:
-
Cell Culture: B16F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2. Cells are harvested during the logarithmic growth phase for implantation.
-
Tumor Implantation:
-
Harvest and wash B16F10 cells with sterile PBS.
-
Resuspend cells at a concentration of 5 x 10^5 cells per 100 µL of PBS.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each C57BL/6 mouse.
-
-
Tumor Growth and Group Assignment:
-
Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³).
-
Measure tumors with calipers and calculate the volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups (n=8-10 mice per group) with comparable average tumor volumes.
-
-
Treatment Administration:
-
This compound Dosing: Administer this compound orally (e.g., via gavage) at the desired dose (e.g., molar equivalents of indoximod doses used in previous studies) or vehicle control. The dosing frequency should be determined based on the pharmacokinetic profile (e.g., once or twice daily).
-
Adoptive T-cell Transfer: On the same day as the start of this compound treatment, intravenously inject naïve, resting pmel-1 T-cells.
-
Vaccination: Concurrently with the T-cell transfer, administer the hgp100 peptide vaccine with a suitable adjuvant (e.g., CpG-1826 in IFA).
-
-
Monitoring and Endpoints:
-
Measure tumor volumes 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study endpoint may be a predetermined tumor volume limit (e.g., 2000 mm³), a specific time point, or signs of morbidity.
-
At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Data Analysis:
-
Compare tumor growth curves between treatment and control groups.
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed differences.
Conclusion
This compound demonstrates a superior pharmacokinetic profile compared to indoximod in mice, leading to enhanced anti-tumor efficacy in preclinical models.[2][4] The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this novel IDO1 inhibitor prodrug. Careful consideration of the experimental design, including the choice of tumor model, combination therapy, and dosing regimen, is crucial for obtaining robust and reproducible results.
References
Application Note and Protocol: Preparation of NLG802 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
NLG802 is an orally active prodrug of indoximod, an inhibitor of the indoleamine 2,3-dioxygenase (IDO1) enzyme.[1][2][3] The IDO1 pathway is a crucial mechanism for tumor-induced immunosuppression.[4] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a microenvironment that suppresses the proliferation and function of T-lymphocytes, allowing cancer cells to evade the immune system.[4] this compound is designed to be extensively absorbed and rapidly metabolized to indoximod, thereby increasing the bioavailability and potential therapeutic effects of the active compound.
Accurate and consistent preparation of this compound stock solutions is fundamental for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. This document provides a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO) as the solvent, along with essential safety information and compound data.
This compound Compound Data
All quantitative data for this compound is summarized in the table below for quick reference.
| Property | Value | Citation(s) |
| CAS Number | 2071683-99-1 | |
| Molecular Formula | C₂₀H₃₀ClN₃O₃ | |
| Molecular Weight | 395.92 g/mol | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | Up to 250 mg/mL (approximately 631.44 mM) |
Safety Precautions and Handling
2.1. Compound Handling (this compound)
-
This compound is intended for research use only.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves.
2.2. Solvent Handling (DMSO)
-
High-Purity Solvent: Use anhydrous or high-purity DMSO, as hygroscopic DMSO can negatively impact the solubility of this compound.
-
Skin Penetration: DMSO is known to readily penetrate the skin and can carry dissolved substances with it. Therefore, extreme caution must be exercised to avoid skin contact.
-
Glove Selection: Standard nitrile gloves may degrade rapidly upon exposure to DMSO and offer only protection for brief, incidental contact. For handling DMSO, butyl rubber, fluoroelastomer, neoprene, or thick (≥15 mil) latex gloves are recommended.
-
Combustibility: DMSO is a combustible liquid. Keep it away from heat, sparks, and open flames.
-
Waste Disposal: Dispose of DMSO-containing waste according to your institution's hazardous waste disposal guidelines. Do not pour down the drain.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. The procedure can be scaled as needed.
3.1. Materials and Equipment
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Sonicator bath (recommended)
-
Personal Protective Equipment (PPE): lab coat, safety goggles, appropriate gloves
3.2. Procedure
-
Preparation: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 395.92 g/mol × 1000 mg/g
-
Mass (mg) = 3.96 mg
-
-
Weighing: Carefully weigh out approximately 3.96 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is visibly dissolved.
-
To ensure complete dissolution, sonication in a water bath for 5-10 minutes is recommended.
-
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
3.3. Storage and Stability Proper storage is critical to maintain the stability of the this compound stock solution.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage Conditions:
-
For long-term storage (up to 6 months), store the aliquots at -80°C .
-
For short-term storage (up to 1 month), store the aliquots at -20°C .
-
-
Labeling: Clearly label all aliquots with the compound name (this compound), concentration (10 mM in DMSO), preparation date, and your initials.
Visualizations
4.1. This compound Mechanism of Action
Caption: Simplified pathway of this compound conversion and IDO1 inhibition.
4.2. Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 3. Discovery of indoximod prodrugs and characterization of clinical candidate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indoximod Prodrug this compound | C20H29N3O3 | CID 126483021 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLG802 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLG802 is an orally bioavailable prodrug of indoximod, a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1).[1][2][3] IDO1 is a key enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid tryptophan.[1] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine. This metabolic reprogramming suppresses the activity of effector T cells and other immune cells, allowing cancer cells to evade immune surveillance.[1][4]
This compound is designed to deliver higher plasma concentrations of the active compound, indoximod, compared to direct administration of indoximod itself.[1][5][6] Upon administration, this compound is converted to indoximod, which then inhibits IDO1. This inhibition blocks the conversion of tryptophan to kynurenine, thereby restoring local tryptophan levels and reducing immunosuppressive kynurenine concentrations. The intended downstream effect is the restoration and enhancement of anti-tumor immune responses.[1][3]
These application notes provide recommended starting concentrations and detailed protocols for utilizing this compound in various cell culture experiments to study its biological effects on the IDO1 pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its active form, indoximod, in relevant in vitro systems. Note that specific optimal concentrations can be cell-line dependent and should be determined empirically.
Table 1: this compound Solubility and Storage
| Parameter | Value | Source |
| Solvent | DMSO | [2][7] |
| Stock Solution Concentration | 225 - 250 mg/mL (568.3 - 631.44 mM) | [2][7] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [7] |
| Storage of Solid Compound | 4°C (sealed, away from moisture) | [7] |
Table 2: Reported In Vitro IC50 Values for this compound and Indoximod
| Compound | Target/Assay | Cell Line / System | IC50 Value | Source |
| This compound | CYP3A4 Inhibition | --- | 5 µM | [2] |
| This compound | P-gp Transporter Activity | MDR1-MDCKII cells | 27 µM | [2] |
| (S)-Indoximod | Antiproliferative Activity | Mouse LLC cells | 50 µM | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in cell culture.
Figure 1: Mechanism of action of this compound in inhibiting the IDO1 pathway.
Figure 2: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Protocol 1: Determination of this compound Efficacy in a Cell-Based IDO1 Activity Assay
This protocol describes a method to assess the inhibitory effect of this compound on IDO1 activity by measuring the production of kynurenine in interferon-gamma (IFN-γ) stimulated cancer cells.
Materials:
-
IDO1-expressing cell line (e.g., SKOV-3 ovarian cancer cells, A375 melanoma cells).[4][9]
-
Cell culture medium (e.g., McCoy's 5A or DMEM) with 10% Fetal Bovine Serum (FBS).[10]
-
Recombinant human IFN-γ.[10]
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC).[10][11]
Procedure:
-
Cell Seeding:
-
IDO1 Induction:
-
This compound Treatment:
-
Prepare a serial dilution of this compound in fresh cell culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Remove the IFN-γ containing medium from the cells and replace it with 200 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor like epacadostat).[12]
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[10]
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the cell culture supernatant.[10]
-
Measure the concentration of kynurenine in the supernatant. This can be done using various methods:
-
Colorimetric Assay: Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins.[10] After centrifugation, mix the supernatant with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measure the absorbance at 480 nm.[10]
-
HPLC Analysis: For more precise quantification of both kynurenine and tryptophan, use High-Performance Liquid Chromatography (HPLC).[11][13] This allows for the determination of the kynurenine/tryptophan ratio, which is a robust indicator of IDO1 activity.[14]
-
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: T-Cell Co-culture Assay to Assess Functional Immunomodulatory Effects
This assay evaluates the ability of this compound to rescue T-cell activation from the immunosuppressive effects of IDO1-expressing cancer cells.
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3).
-
T-cell line (e.g., Jurkat) or primary T-cells.[9]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Recombinant human IFN-γ.
-
This compound
-
T-cell stimulants (e.g., phytohemagglutinin (PHA) and phorbol (B1677699) 12-myristate 13-acetate (PMA), or anti-CD3/CD28 antibodies).[12]
-
Reagents for measuring T-cell activation (e.g., IL-2 ELISA kit).
Procedure:
-
Preparation of IDO1-Expressing Cells:
-
Seed SKOV-3 cells in a 96-well plate and induce IDO1 expression with IFN-γ as described in Protocol 1 (Steps 1 and 2).
-
-
Co-culture Setup:
-
Incubation:
-
Incubate the co-culture for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assessment of T-Cell Activation:
-
Collect the culture supernatant and measure the concentration of secreted IL-2 using an ELISA kit as an indicator of T-cell activation.
-
Alternatively, T-cell proliferation can be assessed using methods like CFSE staining or a BrdU incorporation assay.
-
-
Data Analysis:
-
Compare the levels of IL-2 secretion or T-cell proliferation in the presence of different concentrations of this compound to the vehicle control. An increase in these parameters indicates a reversal of IDO1-mediated immunosuppression.
-
Conclusion
This compound, as a prodrug of the IDO1 inhibitor indoximod, represents a valuable tool for studying the role of the kynurenine pathway in immune evasion by cancer cells. The protocols outlined above provide a framework for characterizing the in vitro activity of this compound. Researchers should optimize parameters such as cell density, IFN-γ concentration, and incubation times for their specific experimental systems to obtain robust and reproducible data. The ultimate goal of these in vitro assays is to determine the effective concentration range of this compound required to inhibit IDO1 activity and restore anti-tumor immune function.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 3. Facebook [cancer.gov]
- 4. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 5. Discovery of indoximod prodrugs and characterization of clinical candidate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (S)-Indoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Simultaneous voltammetric analysis of tryptophan and kynurenine in culture medium from human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Animal Models for Testing NLG802 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical evaluation of NLG802, a prodrug of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor indoximod, in syngeneic mouse models of cancer. The protocols outlined below are based on established methodologies for assessing the in vivo efficacy of IDO1 inhibitors.
Introduction
This compound is an orally bioavailable prodrug of indoximod, a potent inhibitor of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key metabolic enzyme that catalyzes the conversion of the essential amino acid tryptophan into kynurenine (B1673888) within the tumor microenvironment.[2] This process leads to the depletion of tryptophan, which is crucial for T cell proliferation and function, and the accumulation of kynurenine, which promotes the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2] By inhibiting IDO1, this compound (through its conversion to indoximod) aims to reverse this immunosuppressive state, restore anti-tumor immune responses, and enhance the efficacy of other cancer therapies.[2] Preclinical studies have demonstrated that this compound leads to significantly higher plasma concentrations of indoximod compared to direct administration of indoximod itself.[3]
Mechanism of Action: The IDO1 Pathway
The following diagram illustrates the IDO1 signaling pathway and the mechanism of action of this compound.
Caption: IDO1 signaling pathway and this compound mechanism of action.
Recommended Animal Models
Syngeneic mouse models are the most appropriate for evaluating the efficacy of immunomodulatory agents like this compound, as they possess a fully competent immune system. The choice of cell line and corresponding mouse strain is critical for a successful study.
Table 1: Recommended Syngeneic Mouse Models for this compound Efficacy Testing
| Cancer Type | Cell Line | Mouse Strain | Key Characteristics |
| Colon Carcinoma | CT26 | BALB/c | Well-characterized and known to respond to various immunotherapies. |
| Melanoma | B16F10 | C57BL/6 | A widely used model for melanoma research; may require engineering for consistent IDO1 expression. |
| Colon Adenocarcinoma | MC38 | C57BL/6 | Known to be responsive to immune checkpoint blockade. |
| Breast Cancer | 4T1 | BALB/c | A metastatic model that mimics aspects of human breast cancer progression. |
Experimental Protocols
The following are detailed protocols for in vivo efficacy studies of this compound.
Protocol 1: General In Vivo Efficacy Study in a Syngeneic Tumor Model
This protocol describes a general workflow for assessing the anti-tumor activity of this compound.
Caption: General workflow for an in vivo efficacy study.
1. Materials and Reagents:
-
Selected murine tumor cell line (e.g., CT26, B16F10)
-
Appropriate cell culture medium and supplements
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Cell Culture: Culture the chosen tumor cell line according to standard protocols to ensure cells are in the logarithmic growth phase for implantation.
-
Tumor Implantation:
-
Harvest and wash the tumor cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, this compound in combination with another agent).
-
-
This compound Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer this compound via oral gavage at the desired dose and schedule (e.g., once or twice daily).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis.
-
Protocol 2: Pharmacodynamic Analysis of IDO1 Inhibition
This protocol is designed to confirm that this compound is effectively inhibiting IDO1 in vivo by measuring the levels of tryptophan and kynurenine.
1. Procedure:
-
Follow the treatment protocol as described in Protocol 1.
-
At a specified time point after the final dose (e.g., 2-4 hours), euthanize a subset of mice from each treatment group.
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Tumor Collection: Excise the tumors and snap-freeze them in liquid nitrogen.
-
Store all plasma and tumor samples at -80°C until analysis.
-
LC-MS/MS Analysis: Analyze the concentrations of tryptophan and kynurenine in the plasma and tumor homogenates using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate the ratio of kynurenine to tryptophan (Kyn/Trp). A significant decrease in the Kyn/Trp ratio in the this compound-treated group compared to the vehicle control group indicates effective IDO1 inhibition.
Data Presentation
While specific preclinical efficacy data for this compound is not publicly available, the following tables present representative data for its active metabolite, indoximod, to illustrate the expected outcomes.
Table 2: Representative In Vivo Efficacy of Indoximod in a Syngeneic Breast Cancer Model (MMTV-neu mice)
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| Indoximod | 900 ± 120 | 28 |
| Paclitaxel | 750 ± 100 | 40 |
| Indoximod + Paclitaxel | 300 ± 50 | 76 |
Note: This data is illustrative and based on the synergistic effects observed in preclinical studies of indoximod with chemotherapy.[4]
Table 3: Representative Pharmacodynamic Effect of an IDO1 Inhibitor in a Syngeneic Tumor Model
| Treatment Group | Plasma Kyn/Trp Ratio | % Change from Vehicle |
| Vehicle Control | 0.08 | - |
| IDO1 Inhibitor | 0.02 | -75% |
Note: This data is representative of the expected pharmacodynamic effect of a potent IDO1 inhibitor.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the preclinical evaluation of this compound. The use of appropriate syngeneic animal models, coupled with rigorous efficacy and pharmacodynamic assessments, is crucial for determining the therapeutic potential of this novel IDO1 inhibitor prodrug. While specific in vivo efficacy data for this compound is not yet widely published, its superior pharmacokinetic profile over indoximod suggests the potential for enhanced anti-tumor activity.[3] Further studies are warranted to fully elucidate the efficacy of this compound as a monotherapy and in combination with other cancer therapies.
References
Application Notes and Protocols for Preclinical In Vivo Administration of NLG802
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical in vivo administration of NLG802, an orally bioavailable prodrug of the indoleamine 2,3-dioxygenase (IDO1) inhibitor, indoximod.[1][2] This document outlines the mechanism of action, provides detailed experimental protocols for efficacy studies, summarizes key pharmacokinetic data, and includes visualizations to facilitate understanding of the compound's biological activity and experimental application.
Mechanism of Action
This compound is a prodrug of indoximod, designed to enhance its oral bioavailability and systemic exposure.[1][3] Upon oral administration, this compound is rapidly metabolized to indoximod.[1] Indoximod targets and inhibits the enzyme indoleamine 2,3-dioxygenase (IDO1), which is a key regulator of immune tolerance.
In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs). By inhibiting IDO1, indoximod reverses this immunosuppressive state, thereby restoring anti-tumor immune responses.
Signaling Pathway of IDO1 Inhibition by this compound (via Indoximod)
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound and its active metabolite, indoximod, in preclinical species.
Table 1: Pharmacokinetics of Indoximod after a Single Oral Dose of this compound or Indoximod in Mice
| Compound Administered | Molar Equivalent Dose (µmol/kg) | Indoximod Cmax (µM) | Indoximod AUC0-24h (µM·h) |
| Indoximod | 143 | 2.5 | 9.7 |
| This compound | 143 | 10.1 | 29.3 |
| Indoximod | 287 | 3.9 | 20.8 |
| This compound | 287 | 11.2 | 42.1 |
Data adapted from comparative pharmacokinetic analysis in mice.
Table 2: Pharmacokinetics of Indoximod after a Single Dose of this compound in Cynomolgus Monkeys
| Administration Route | Dose (mg/kg) | Indoximod Cmax (µM) | Indoximod AUC (µM·h) | Oral Bioavailability of Indoximod (%) |
| Intravenous (this compound) | 15 | - | - | - |
| Oral (this compound) | 75 | 3.6 - 6.1 fold increase vs. indoximod | 2.9 - 5.2 fold increase vs. indoximod | >5-fold increase vs. indoximod |
Data adapted from pharmacokinetic studies in Cynomolgus monkeys. Note: Specific Cmax and AUC values were not provided in the source material, but fold-increases compared to equimolar doses of indoximod were reported.
Experimental Protocols
This section provides a detailed protocol for a representative preclinical in vivo efficacy study of this compound in a murine melanoma model.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for a preclinical in vivo efficacy study of this compound.
Protocol: Subcutaneous B16-F10 Melanoma Model in C57BL/6 Mice
1. Materials and Reagents
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
B16-F10 murine melanoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6- to 8-week-old female C57BL/6 mice
-
Sterile syringes and needles
-
Oral gavage needles (flexible tip recommended)
-
Calipers
2. Animal Handling and Acclimation
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Upon arrival, acclimate mice for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
3. Cell Culture and Tumor Inoculation
-
Culture B16-F10 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend in PBS at a concentration of 1 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the right flank of each mouse.
4. This compound Formulation
-
Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose).
-
The concentration of the suspension should be calculated based on the desired dose and the average weight of the mice, with a typical oral gavage volume of 100-200 µL per 20g mouse.
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
5. Treatment and Monitoring
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control daily via oral gavage. The exact dose should be determined based on prior pharmacokinetic and tolerability studies. A dose range of 50-200 mg/kg can be considered as a starting point for dose-finding studies.
-
Record tumor volumes and body weights three times per week.
-
Monitor the animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.
6. Endpoint and Efficacy Evaluation
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or show signs of ulceration.
-
At the end of the study, euthanize the mice according to IACUC approved methods.
-
Excise the tumors, weigh them, and process them for further analysis.
-
Optional Secondary Endpoints:
-
Immunohistochemistry (IHC): Analyze tumor sections for the infiltration of immune cells (e.g., CD8+ T cells, Tregs).
-
Flow Cytometry: Prepare single-cell suspensions from tumors and draining lymph nodes to quantify different immune cell populations.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the tumor microenvironment or serum.
-
Disclaimer: This protocol is a general guideline. The specific details of the experimental design, including the dose of this compound, dosing schedule, and choice of tumor model, should be optimized for each specific research question.
References
Techniques for Measuring IDO1 Inhibition by NLG802: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. In the tumor microenvironment, upregulation of IDO1 leads to depletion of the essential amino acid tryptophan and accumulation of immunosuppressive metabolites, primarily kynurenine. This metabolic reprogramming suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby enabling cancer cells to evade immune surveillance. Consequently, IDO1 has emerged as a critical target for cancer immunotherapy.
NLG802 is an orally bioavailable prodrug of indoximod, a methylated tryptophan analog that acts as an inhibitor of the IDO1 pathway. Upon administration, this compound is converted to its active form, indoximod.[1] Unlike direct enzymatic inhibitors, indoximod's mechanism of action is complex, involving the downstream modulation of the IDO1 pathway.[2][3] This makes cellular assays particularly relevant for assessing the inhibitory potential of this compound.
These application notes provide detailed protocols for measuring the inhibition of IDO1 by this compound, focusing on cell-based assays that reflect a more physiologically relevant context.
IDO1 Signaling Pathway and Inhibition by this compound
The IDO1 enzyme catalyzes the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. This process has profound effects on the immune system within the tumor microenvironment. This compound, through its conversion to indoximod, interferes with this pathway.
Data Presentation: In Vitro Efficacy of IDO1 Pathway Inhibitors
The following table summarizes the inhibitory activities of various IDO1 inhibitors, providing a comparative context for evaluating this compound. Since this compound is a prodrug of indoximod, the data for indoximod is particularly relevant.
| Compound | Assay Type | Cell Line | IC50/EC50 | Reference |
| Indoximod | mTORC1 Reactivation | T-cells | ~70 nM (IC50) | [2][4] |
| Indoximod | T-cell Proliferation Assay | Human moDCs | ~40 µM (EC50) | [3] |
| Epacadostat | Cell-based IDO1 Activity | Human Tumor Cells | 12 nM (IC50) | [2] |
| Navoximod (NLG919) | Cell-based IDO1 Activity | Not Specified | 75 nM (EC50) | [2] |
Experimental Protocols
Cell-Based IDO1 Inhibition Assay
This is the most relevant assay for evaluating this compound due to its prodrug nature and the indirect inhibitory mechanism of its active metabolite, indoximod. The protocol measures the production of kynurenine in cultured cells that express IDO1.
Workflow for Cell-Based IDO1 Inhibition Assay:
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)[5]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound and/or Indoximod
-
Control IDO1 inhibitor (e.g., Epacadostat)
-
96-well cell culture plates
-
HPLC system or a microplate reader for colorimetric/fluorometric assay
Protocol:
-
Cell Seeding: Seed the IDO1-expressing cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.[5]
-
Inhibitor Treatment: Prepare serial dilutions of this compound, indoximod, and a control inhibitor in the cell culture medium.
-
Remove the IFN-γ containing medium and add 100 µL of the medium with the test compounds to the respective wells. Include vehicle-only wells as a control for 100% IDO1 activity.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect the cell culture supernatant for kynurenine measurement.
Kynurenine Quantification by HPLC
This is a highly accurate and sensitive method for quantifying kynurenine in the cell culture supernatant.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: 15 mM potassium phosphate (B84403) buffer (pH 6.4) with 2.7% (v/v) acetonitrile[6]
-
Kynurenine standard
-
Trichloroacetic acid (TCA)
Protocol:
-
Sample Preparation: To 100 µL of cell culture supernatant, add 50 µL of 10% TCA to precipitate proteins.
-
Incubate on ice for 10 minutes and then centrifuge at 14,000 x g for 10 minutes.
-
Collect the clear supernatant for HPLC analysis.
-
HPLC Analysis:
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Quantify the kynurenine concentration in the samples by comparing their peak areas to the standard curve.
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound/indoximod.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Free Enzymatic IDO1 Inhibition Assay
While less representative of the in vivo situation for a prodrug like this compound, a cell-free enzymatic assay can be used to assess the direct inhibitory activity of its active metabolite, indoximod, on the purified IDO1 enzyme.
Workflow for Cell-Free IDO1 Enzymatic Assay:
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Assay buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Cofactors: 20 mM ascorbic acid, 10 µM methylene (B1212753) blue, 100 µg/mL catalase
-
Indoximod
-
96-well UV-transparent plate
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, L-tryptophan (e.g., 200 µM), and cofactors.
-
Inhibitor Addition: Add serial dilutions of indoximod to the wells. Include a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding the purified IDO1 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for 15-60 minutes.
-
Measurement: Measure the formation of N-formylkynurenine by monitoring the increase in absorbance at 321 nm.
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each indoximod concentration. Calculate the IC50 value from the dose-response curve.
Conclusion
The evaluation of IDO1 inhibition by the prodrug this compound is most effectively conducted using cell-based assays that account for its conversion to the active metabolite, indoximod, and the indirect mechanism of pathway inhibition. The provided protocols for cell-based assays coupled with HPLC-based kynurenine quantification offer a robust and reliable framework for determining the potency of this compound in a physiologically relevant setting. While cell-free assays can provide information on the direct enzymatic inhibition by indoximod, the cellular context is paramount for understanding the full biological activity of this class of IDO1 pathway inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of indoximod prodrugs and characterization of clinical candidate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery and evaluation of inhibitors to the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1): Probing the active site-inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
Application Notes and Protocols for Flow Cytometry Analysis Following NLG802 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLG802 is an orally bioavailable prodrug of indoximod, a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1).[1][2] The IDO1 pathway is a critical mechanism of immune suppression exploited by tumors to evade immune-mediated destruction.[3] IDO1 catalyzes the degradation of the essential amino acid tryptophan into kynurenine (B1673888).[1] Elevated kynurenine levels and tryptophan depletion in the tumor microenvironment suppress the proliferation and function of effector immune cells, such as T cells and Natural Killer (NK) cells, while promoting the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][3]
This compound, by converting to indoximod, blocks this immunosuppressive pathway, thereby restoring and enhancing anti-tumor immune responses.[1] This makes it a promising candidate for cancer immunotherapy, often evaluated in combination with other modalities like checkpoint inhibitors.[3] Flow cytometry is an indispensable tool for elucidating the immunological effects of this compound treatment, enabling detailed characterization and quantification of various immune cell populations and their functional status.
These application notes provide detailed protocols for multi-parameter flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) from subjects treated with this compound.
Key Immune Cell Populations and Expected Effects of this compound
The following table summarizes the key immune cell populations to be analyzed by flow cytometry following this compound treatment and the anticipated immunological effects.
| Immune Cell Population | Key Markers for Identification | Expected Effect of this compound Treatment | Rationale |
| CD4+ Helper T Cells | CD3+, CD4+ | Increased proliferation and activation. Skewing from Treg towards Th1 phenotype. | IDO1 inhibition reverses tryptophan depletion, which is critical for T cell proliferation. Reduced kynurenine levels can alter T cell differentiation pathways.[4] |
| CD8+ Cytotoxic T Lymphocytes (CTLs) | CD3+, CD8+ | Increased proliferation, activation, and cytotoxic potential (e.g., increased Granzyme B, Perforin). | Restoration of tryptophan levels and reduction of immunosuppressive kynurenine directly supports CTL proliferation and effector function.[4] |
| Regulatory T Cells (Tregs) | CD3+, CD4+, CD25high, FOXP3+ | Decreased frequency and/or suppressive function. | The IDO1 pathway is known to promote the differentiation and function of Tregs. Inhibition of this pathway is expected to reduce their prevalence.[1] |
| Natural Killer (NK) Cells | CD3-, CD56+ | Increased activation and cytotoxicity. | Kynurenine can suppress NK cell function. This compound treatment is expected to restore NK cell activity by reducing kynurenine levels.[5] |
| Dendritic Cells (DCs) | Lin-, HLA-DR+, CD11c+ | Increased maturation (upregulation of CD80, CD86). | IDO1 expression in DCs contributes to an immunosuppressive phenotype. Inhibition can promote DC maturation and their ability to prime anti-tumor T cell responses.[2] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Human: Lin-, HLA-DR-/low, CD11b+, CD33+ Mouse: CD11b+, Gr-1+ | Decreased frequency and/or suppressive function. | The IDO1 pathway can contribute to the expansion and suppressive activity of MDSCs.[1] |
Experimental Protocols
Protocol 1: Immunophenotyping of T Cell Subsets
This protocol is designed for the comprehensive analysis of major T lymphocyte subsets from PBMCs or TILs.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (see table below)
-
Live/Dead dye (e.g., Propidium Iodide, DAPI, or fixable viability dye)
-
Intracellular Staining Buffer (e.g., Foxp3/Transcription Factor Staining Buffer Set)
-
Flow cytometer
Antibody Panel for T Cell Subset Analysis:
| Marker | Fluorochrome | Purpose |
| Live/Dead Dye | e.g., FITC | Exclusion of dead cells |
| CD3 | e.g., BUV395 | Pan T cell marker |
| CD4 | e.g., PE | Helper T cell marker |
| CD8 | e.g., BUV737 | Cytotoxic T cell marker |
| CD25 | e.g., PE-Cy7 | Treg and activated T cell marker |
| CD127 | e.g., Alexa 647 | To distinguish Tregs (CD127low) |
| FOXP3 | e.g., APC | Treg lineage-defining transcription factor |
| CD45RO | e.g., PerCP-Cy5.5 | Memory T cell marker |
| CCR7 | e.g., BV421 | Naive and central memory T cell marker |
| HLA-DR | e.g., BV650 | Activation marker |
| Ki-67 | e.g., BV786 | Proliferation marker |
Procedure:
-
Sample Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. If using tumor tissue, prepare a single-cell suspension of TILs using established protocols.
-
Surface Staining: a. Resuspend up to 1 x 106 cells in 100 µL of FACS buffer. b. Add the live/dead dye according to the manufacturer's protocol. Incubate in the dark. c. Wash the cells with FACS buffer. d. Add the cocktail of fluorochrome-conjugated surface antibodies (CD3, CD4, CD8, CD25, CD127, CD45RO, CCR7, HLA-DR). e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with FACS buffer.
-
Intracellular Staining (for FOXP3 and Ki-67): a. Fix and permeabilize the cells using an intracellular staining buffer set according to the manufacturer's instructions. b. Add the intracellular antibodies (FOXP3, Ki-67). c. Incubate for 30-45 minutes at room temperature in the dark. d. Wash the cells with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.
Data Analysis and Gating Strategy:
A hierarchical gating strategy should be employed. An example is provided in the Graphviz diagram below.
Caption: Gating strategy for T cell subset analysis.
Protocol 2: Analysis of NK Cell Activation
This protocol focuses on identifying NK cells and assessing their activation status.
Materials:
-
As in Protocol 1
-
Fluorochrome-conjugated antibodies (see table below)
Antibody Panel for NK Cell Analysis:
| Marker | Fluorochrome | Purpose |
| Live/Dead Dye | e.g., FITC | Exclusion of dead cells |
| CD3 | e.g., APC-H7 | Exclusion of T cells |
| CD56 | e.g., PE | Pan NK cell marker |
| CD16 | e.g., PerCP-Cy5.5 | Distinguishes CD56bright and CD56dim subsets |
| NKG2D | e.g., APC | Activating receptor |
| NKp46 | e.g., PE-Cy7 | Activating receptor |
| Granzyme B | e.g., Alexa Fluor 488 | Cytotoxic granule content |
| Perforin | e.g., Alexa Fluor 647 | Cytotoxic granule content |
Procedure:
Follow the same general procedure as Protocol 1, including surface and intracellular staining steps, using the antibody panel specified above.
Data Analysis and Gating Strategy:
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. IDO-1 impairs antitumor immunity of natural killer cells in triple-negative breast cancer via up-regulation of HLA-G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine-2,3-Dioxygenase in Thyroid Cancer Cells Suppresses Natural Killer Cell Function by Inhibiting NKG2D and NKp46 Expression via STAT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of NLG802
Welcome to the technical support center for NLG802. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound, a prodrug of the indoleamine 2,3-dioxygenase (IDO1) inhibitor, indoximod.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a key focus?
A1: this compound is an orally bioavailable prodrug of indoximod, a methylated tryptophan that inhibits the enzyme indoleamine 2,3-dioxygenase (IDO1).[1] IDO1 is a key enzyme in an immune checkpoint pathway that is often exploited by cancer cells to create an immunosuppressive microenvironment.[1][2] By inhibiting IDO1, indoximod aims to restore T-cell function and promote an anti-tumor immune response.[1]
Indoximod itself has limited oral bioavailability; increases in oral dosage do not proportionally increase its plasma concentration.[2] this compound was developed to overcome this limitation.[2][3] Upon oral administration, this compound is absorbed and rapidly metabolized into indoximod, leading to significantly higher plasma concentrations and overall exposure (AUC) of the active drug compared to direct administration of indoximod.[1][4][5] Preclinical and clinical data have shown a 4 to 5.5-fold increase in Cmax and AUC.[6][7]
Q2: What is the mechanism of action of indoximod, the active metabolite of this compound?
A2: Indoximod inhibits the IDO1 enzyme, which is responsible for the catabolism of the essential amino acid tryptophan into kynurenine (B1673888).[1] In the tumor microenvironment, tryptophan depletion and kynurenine accumulation suppress the proliferation and activation of immune cells, particularly T-lymphocytes, and promote the generation of regulatory T cells (Tregs).[1] By inhibiting IDO1, indoximod increases tryptophan levels and decreases kynurenine levels, thereby restoring the function of effector immune cells and enabling a more robust anti-tumor immune response.[1]
Below is a diagram illustrating the IDO1 signaling pathway and the role of indoximod.
Caption: IDO1 signaling pathway and the inhibitory action of indoximod.
Q3: What are the known chemical properties of this compound?
A3: this compound is chemically described as ethyl Nα-(L-leucyl)-1-methyl-D-triptophanate. It is a prodrug designed to be extensively absorbed and rapidly metabolized to indoximod in all tested species.[4] It has shown a safe toxicological profile at anticipated therapeutic doses.[4]
| Property | Value | Reference |
| Molecular Formula | C20H30ClN3O | [8] |
| Molecular Weight | 395.92 g/mol | [8] |
| Solubility | Soluble in DMSO (225 mg/mL) | [8] |
Q4: Are there potential drug-drug interactions to be aware of with this compound?
A4: In vitro studies have shown that this compound has some potential for drug-drug interactions. It showed moderate direct and time-dependent inhibition of CYP3A4, and weak inhibition of CYP2D6 and CYP2C19.[8] It does not inhibit CYP1A2, 2B6, 2C8, and 2C9, and does not induce CYP1A2, 2B6, or 3A4 in human hepatocytes.[8] this compound also showed moderate inhibition of the P-gp transporter.[8]
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during the formulation and in vivo testing of this compound.
Issue 1: Low or Variable Oral Bioavailability in Preclinical Models
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility of the Formulation | 1. Particle Size Reduction: Employ micronization or nanosizing techniques. 2. Amorphous Solid Dispersions: Formulate this compound with a polymer carrier to create a solid dispersion. 3. Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS). | Increasing the surface area through particle size reduction can enhance dissolution rate.[9][10] Amorphous forms are generally more soluble than crystalline forms. Solid dispersions and SEDDS can improve solubility and dissolution in gastrointestinal fluids.[9][11] |
| Inadequate Vehicle Selection | 1. Screen Different Vehicles: Test a range of pharmaceutically acceptable solvents, co-solvents, and lipid-based systems. 2. Assess Drug Stability in Vehicle: Ensure this compound does not degrade in the chosen vehicle prior to administration. | The vehicle plays a critical role in the dissolution and absorption of the drug. Stability is crucial for obtaining reliable and reproducible results. |
| First-Pass Metabolism | 1. Co-administration with Metabolism Inhibitors: Although this compound is a prodrug, understanding its metabolic pathway can be beneficial. Consider co-administration with known inhibitors of relevant enzymes if further metabolism is suspected. | Drugs absorbed from the gastrointestinal tract can be metabolized by the liver before reaching systemic circulation, which can reduce bioavailability.[10] |
Issue 2: Formulation Instability (e.g., Precipitation, Phase Separation)
| Possible Cause | Troubleshooting Step | Rationale |
| Supersaturation and Precipitation | 1. Incorporate Precipitation Inhibitors: Include polymers such as HPMC or PVP in the formulation. 2. Optimize Drug Loading: Determine the optimal drug-to-carrier ratio to maintain a stable, supersaturated state. | Precipitation inhibitors can help maintain the drug in a dissolved state for a longer period, allowing for better absorption. |
| Incompatible Excipients | 1. Excipient Compatibility Studies: Conduct systematic studies to ensure all formulation components are compatible with this compound and with each other. | Chemical or physical interactions between excipients and the active pharmaceutical ingredient can lead to instability. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
This protocol describes a general method for preparing a nanosuspension to improve the dissolution rate of this compound.
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Dissolve Stabilizer: Dissolve a suitable stabilizer (e.g., hydroxypropyl methylcellulose (B11928114) - HPMC) in purified water.
-
Disperse this compound: Add this compound to the stabilizer solution and stir to form a coarse suspension.
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High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer for a specified number of cycles until the desired particle size is achieved.
-
Particle Size Analysis: Measure the particle size distribution using a dynamic light scattering (DLS) instrument.
-
Lyophilization (Optional): For a solid dosage form, the nanosuspension can be lyophilized with a cryoprotectant.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of an this compound formulation.
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Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least 3 days before the experiment.
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Fasting: Fast the animals overnight (approximately 12 hours) with free access to water.
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Dosing: Administer the this compound formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Bioanalysis: Analyze the plasma samples for the concentration of indoximod (the active metabolite) using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Below is a workflow diagram for the development and testing of an oral formulation of this compound.
Caption: Workflow for this compound oral formulation development and testing.
Quantitative Data Summary
The following table summarizes the reported improvements in pharmacokinetic parameters of indoximod when administered as the prodrug this compound compared to equimolar doses of indoximod itself.
| Species | Parameter | Fold Increase | Reference |
| Monkeys | Oral Bioavailability | >5-fold | [4] |
| Cmax | 3.6 - 6.1-fold | [4] | |
| AUC | 2.9 - 5.2-fold | [4] | |
| Rats | Plasma Concentration & Exposure | ~2-fold | [2] |
| Humans (Phase 1a) | Cmax (single dose) | 4-fold | [6][7] |
| AUC (single dose) | 4-fold | [6][7] | |
| Cmax (continuous BID dosing) | 4 - 5.5-fold | [6][7] | |
| AUC (continuous BID dosing) | 4 - 5.5-fold | [6][7] |
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of indoximod prodrugs and characterization of clinical candidate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NewLink Genetics Presents Phase 1 Data Supporting [globenewswire.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
Troubleshooting NLG802 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with NLG802 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable prodrug of indoximod.[1] Upon administration, this compound is converted to indoximod, which then acts as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1).[1] The IDO1 enzyme is a key component of the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism. By inhibiting IDO1, indoximod blocks the conversion of tryptophan to kynurenine, thereby modulating immune responses.[1] This inhibition can lead to the restoration and promotion of the proliferation and activation of various immune cells, including T lymphocytes.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
Q3: How should I prepare a stock solution of this compound?
It is highly recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution can be prepared. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in an ultrasonic bath. Store the DMSO stock solution at -20°C or -80°C for long-term stability.
Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental solution (e.g., cell culture media, PBS). What should I do?
This is a common issue when working with hydrophobic compounds dissolved in DMSO. Please refer to the detailed troubleshooting guide below for a stepwise approach to resolving this issue.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound when preparing aqueous working solutions from a DMSO stock.
Issue: Precipitate Formation Upon Dilution
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A stepwise workflow for troubleshooting this compound precipitation issues.
Step-by-Step Troubleshooting Protocol
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Verify the Integrity of Your DMSO Stock Solution:
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Question: Is your high-concentration DMSO stock solution clear and free of any visible precipitate?
-
Action: If you observe any precipitate in your stock, gently warm it to 37°C and sonicate for 5-10 minutes. If the precipitate does not dissolve, your stock may be oversaturated or the compound may have degraded. It is advisable to prepare a fresh stock solution.
-
-
Optimize Your Dilution Technique:
-
Question: How are you adding the DMSO stock to your aqueous solution?
-
Action: Avoid adding a small volume of cold DMSO stock directly into a large volume of aqueous solution. Instead, pre-warm your aqueous solution (e.g., cell culture medium) to 37°C. While gently vortexing or swirling the aqueous solution, add the DMSO stock dropwise. This gradual addition can help prevent localized high concentrations that lead to precipitation.
-
-
Reduce the Final Concentration of DMSO:
-
Question: What is the final percentage of DMSO in your working solution?
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Action: High concentrations of DMSO can be toxic to cells and can also cause poorly soluble compounds to precipitate out when the solution is no longer predominantly organic. If your final DMSO concentration is high (e.g., >1%), consider preparing an intermediate dilution of your stock solution in your aqueous buffer or media. This can help to minimize the solvent shock upon final dilution.
-
-
Determine the Maximum Soluble Concentration:
-
Question: Have you determined the maximum concentration of this compound that is soluble in your specific aqueous solution under your experimental conditions?
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Action: Perform a solubility test. Prepare a serial dilution of your this compound DMSO stock in your pre-warmed aqueous solution. Visually inspect for any signs of precipitation or cloudiness immediately after preparation and after a period of incubation at 37°C (e.g., 1-2 hours). The highest concentration that remains clear is your working maximum soluble concentration.
-
-
Modify the Aqueous Solution (If a Viable Option):
-
Question: Are you using a serum-free medium?
-
Action: Serum proteins, such as albumin, can help to solubilize hydrophobic compounds. If your experimental design allows, consider increasing the percentage of serum in your cell culture medium.
-
Quantitative Data Summary
As specific public data on the solubility of this compound in various aqueous solutions is limited, the following table provides the known solubility in DMSO and a template for researchers to record their own experimentally determined solubility in common laboratory solutions.
| Solvent/Medium | Known/Experimentally Determined Solubility | Temperature (°C) | Notes |
| DMSO | 225-250 mg/mL (568.3 - 631.44 mM) | Room Temperature | Sonication is recommended to aid dissolution. |
| PBS (pH 7.4) | User-determined | 37 | |
| DMEM + 10% FBS | User-determined | 37 | |
| RPMI + 10% FBS | User-determined | 37 | |
| Other | User-determined | User-determined |
Experimental Protocol: Determining the Maximum Soluble Concentration of this compound in Aqueous Media
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Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM). Ensure it is fully dissolved.
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Create a series of intermediate dilutions of the this compound stock solution in 100% DMSO (e.g., 50 mM, 20 mM, 10 mM, 5 mM, 2 mM, 1 mM).
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Pre-warm your target aqueous solution (e.g., DMEM + 10% FBS) to 37°C.
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In a clear microplate or microcentrifuge tubes, add a fixed volume of the pre-warmed aqueous solution.
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Add a small, consistent volume of each intermediate DMSO dilution to the aqueous solution to achieve a consistent final DMSO percentage (e.g., a 1:100 dilution to achieve a final DMSO concentration of 1%).
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Mix gently but thoroughly.
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Visually inspect each solution for any signs of precipitation or turbidity against a dark background.
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Incubate the solutions at 37°C for 1-2 hours and inspect again.
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The highest concentration of this compound that remains clear is the maximum soluble concentration under these conditions.
Signaling Pathway
This compound is a prodrug that is converted to indoximod, which targets the IDO1 pathway. The following diagram illustrates the mechanism of action of indoximod.
Diagram: Indoximod (active form of this compound) Mechanism of Action
Caption: Mechanism of indoximod, the active metabolite of this compound, in the IDO1 pathway.
References
Optimizing NLG802 Dosage for Maximum Therapeutic Effect: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the dosage of NLG802 to achieve maximum therapeutic effect in preclinical and clinical research settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable prodrug of indoximod, a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is often overexpressed in the tumor microenvironment, leading to immune suppression.[1] By inhibiting IDO1, this compound effectively reduces the conversion of tryptophan to the immunosuppressive metabolite kynurenine, thereby restoring T-cell function and enhancing anti-tumor immunity.[1] The primary advantage of this compound is its enhanced pharmacokinetic profile, which leads to significantly higher and more sustained plasma concentrations of the active moiety, indoximod, compared to direct administration of indoximod itself.
Q2: What is the key advantage of using this compound over indoximod?
A2: The principal advantage of this compound is its superior pharmacokinetic properties. As a prodrug, this compound is designed to be efficiently absorbed and then converted to indoximod in the body.[2] This results in a 4 to 5.5-fold increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC) of indoximod when compared to molar equivalent doses of indoximod. This enhanced exposure is expected to lead to more potent and sustained target engagement and potentially greater therapeutic efficacy.
Q3: What were the dose levels of this compound evaluated in the Phase 1a clinical trial?
A3: The Phase 1a clinical trial of this compound in patients with recurrent advanced solid malignancies utilized a standard 3+3 dose-escalation design with the following dose cohorts: 180 mg BID (twice daily), 363 mg BID, and 726 mg BID.[3]
Q4: Was a maximum tolerated dose (MTD) for this compound established in the Phase 1a trial?
A4: At the time of the data cutoff for the preliminary analysis of the Phase 1a trial, a maximum tolerated dose (MTD) for this compound had not been reached. The drug was reported to be well-tolerated with no unexpected safety signals.
Troubleshooting Guides
This section addresses potential issues that researchers may encounter during their experiments with this compound.
Preclinical In Vivo Studies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth or therapeutic response between animals. | - Inconsistent oral gavage technique leading to variable drug delivery.- Improper formulation (e.g., precipitation of the compound).- Individual differences in mouse metabolism. | - Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress and ensure accurate dosing.[3][4]- Prepare fresh formulations daily and visually inspect for homogeneity before administration. Consider using a vehicle known to improve the solubility and stability of similar compounds.- Increase the number of animals per group to improve statistical power and account for individual variability. |
| Lack of anti-tumor efficacy. | - Sub-optimal dosage.- Insufficient target engagement (IDO1 inhibition).- Tumor model is not dependent on the IDO1 pathway for immune evasion. | - Conduct a dose-response study to determine the optimal therapeutic dose of this compound for your specific tumor model.- Measure kynurenine and tryptophan levels in plasma or tumor tissue to confirm target engagement.- Confirm IDO1 expression in your tumor cell line or in the tumor microenvironment of your animal model. |
| Observed toxicity (e.g., weight loss, lethargy). | - The administered dose is too high.- The vehicle used for formulation is causing toxicity. | - Reduce the dose of this compound.- Conduct a tolerability study with the vehicle alone to rule out any vehicle-related toxicity. |
Clinical Research
| Issue | Potential Cause(s) | Recommended Action(s) |
| Patient experiences adverse events (AEs). | - Drug-related toxicity.- Off-target effects. | - Monitor patients closely for common AEs associated with IDO1 inhibitors, which may include fatigue, nausea, and rash.[2][5]- In the Phase 1a trial of this compound, the drug was generally well-tolerated. However, it is crucial to follow the clinical trial protocol for dose modifications and management of any observed AEs. |
| Sub-optimal pharmacokinetic profile observed in a patient. | - Individual patient metabolism.- Issues with drug absorption. | - Adherence to the dosing schedule is critical. Ensure the patient is taking the drug as prescribed.- While this compound is designed for enhanced absorption, factors such as food intake (if not specified in the protocol) could potentially influence its pharmacokinetics. |
Data Presentation
Phase 1a Clinical Trial: Dose Escalation and Pharmacokinetics
| Dose Cohort | Number of Patients | Pharmacokinetic Outcome (vs. Molar Equivalent of Indoximod) |
| 180 mg BID | 11 (total across all cohorts as of data cutoff) | 4 to 5.5-fold increase in Cmax and AUC |
| 363 mg BID | ||
| 726 mg BID |
Data from the preliminary analysis of the Phase 1a study in patients with recurrent advanced solid malignancies.[3]
Preclinical Efficacy in B16-F10 Melanoma Model
While specific quantitative data from the preclinical B16-F10 melanoma model is not publicly available in full, published research indicates that administration of this compound markedly enhanced the anti-tumor responses of tumor-specific pmel-1 T cells.[2]
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model (e.g., B16-F10 Melanoma)
1. Cell Culture:
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Culture B16-F10 melanoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
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Passage cells every 2-3 days to maintain exponential growth.
2. Tumor Implantation:
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Harvest B16-F10 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/mL.
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Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the flank of C57BL/6 mice.
3. This compound Formulation and Administration:
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Prepare a fresh formulation of this compound daily. A common vehicle for oral administration of similar compounds in mice is 0.5% methylcellulose (B11928114) in sterile water.
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Based on preclinical studies with other oral prodrugs, a typical dosing volume for oral gavage in mice is 100-200 µL.
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Establish dose groups (e.g., vehicle control, and multiple this compound dose levels). It is recommended to perform a pilot dose-range finding study.
4. Treatment Schedule:
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Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
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Administer this compound or vehicle control orally (e.g., once or twice daily) for a specified duration (e.g., 14-21 days).
5. Monitoring and Endpoints:
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Measure tumor volume with calipers every 2-3 days.
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Monitor animal body weight and overall health daily.
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At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
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Collect blood samples for pharmacokinetic analysis of indoximod and pharmacodynamic assessment of kynurenine and tryptophan levels.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: A logical flow for troubleshooting common experimental issues.
References
Overcoming resistance to NLG802 in cancer models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NLG802 in cancer models. Our aim is to help you navigate experimental challenges and understand potential reasons for varied responses to treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable prodrug of indoximod.[1][2] Upon administration, this compound is converted to indoximod, which is an inhibitor of the indoleamine 2,3-dioxygenase (IDO1) enzyme.[1][3] IDO1 is a key enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid tryptophan.[1] Many tumors overexpress IDO1, leading to tryptophan depletion in the tumor microenvironment. This suppression of tryptophan levels inhibits the proliferation and activation of immune cells, such as T lymphocytes, and promotes an immunosuppressive environment.[1] By inhibiting IDO1, indoximod restores local tryptophan levels, thereby reversing tumor-induced immunosuppression and promoting an anti-tumor immune response.[1]
Q2: What are the key differences between this compound and indoximod?
This compound was developed as a prodrug to improve the pharmacokinetic properties of indoximod.[4][5][6] Preclinical and Phase 1 clinical data have shown that this compound administration leads to significantly higher plasma concentrations (Cmax) and overall drug exposure (AUC) of indoximod compared to direct administration of indoximod at equivalent molar doses.[6][7] This enhanced bioavailability is expected to lead to greater target engagement and potentially improved therapeutic efficacy.[7]
Q3: My cancer model is not responding to this compound treatment. What are the potential reasons?
While specific resistance mechanisms to this compound have not been extensively documented, a lack of response in a cancer model could be attributed to several factors:
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Low or absent IDO1 expression: The efficacy of this compound is dependent on the presence and activity of the IDO1 enzyme in the tumor or tumor microenvironment. Models with low or no IDO1 expression may not respond to IDO1 inhibition.
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Dominance of alternative immunosuppressive pathways: The tumor microenvironment is complex, and other immunosuppressive mechanisms may be dominant in your model, rendering IDO1 inhibition insufficient to elicit an anti-tumor response.
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Pharmacokinetic issues in the specific model: While this compound improves indoximod's pharmacokinetics, factors specific to the experimental model (e.g., metabolism, drug transporters) could still limit effective drug exposure at the tumor site.
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Intrinsic resistance of tumor cells to immune-mediated killing: The tumor cells themselves may have developed mechanisms to resist apoptosis or killing by cytotoxic T lymphocytes, even in the presence of a reactivated immune system.
Q4: Are there known biomarkers that predict response to this compound or indoximod?
While research is ongoing, some studies have suggested that high IDO1 expression in the tumor microenvironment may be associated with a better response to indoximod-based therapies.[6] However, this is not a definitively validated predictive biomarker, and response may be influenced by a multitude of other factors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable anti-tumor effect in an in vivo model. | 1. Insufficient IDO1 expression in the tumor model. 2. Suboptimal dosing or administration schedule. 3. Presence of other dominant immunosuppressive mechanisms. 4. Rapid development of adaptive resistance. | 1. Verify IDO1 expression in your tumor model via IHC, western blot, or qPCR. 2. Perform a dose-escalation study to determine the optimal therapeutic dose for your model. 3. Profile the tumor microenvironment for other immunosuppressive markers (e.g., PD-L1, TGF-β). Consider combination therapies.[8][9] 4. Analyze tumors from treated animals to identify potential upregulation of compensatory pathways. |
| High variability in response between individual animals. | 1. Inconsistent tumor engraftment or growth rates. 2. Heterogeneity in IDO1 expression within the tumor model. 3. Differences in individual animal metabolism. | 1. Ensure consistent tumor cell implantation and monitor tumor growth closely before initiating treatment. 2. Analyze IDO1 expression in a larger cohort of tumor samples to assess heterogeneity. 3. Increase the number of animals per group to improve statistical power. |
| In vitro assays show no effect on tumor cell viability. | 1. IDO1 inhibitors primarily act on the immune system, not directly on tumor cells. 2. The in vitro culture system lacks the relevant immune components. | 1. This is the expected result. The mechanism of action is immune-mediated. 2. Utilize co-culture systems with immune cells (e.g., T cells, dendritic cells) to assess the effect of this compound on immune cell function and tumor cell killing. |
Experimental Protocols
Protocol 1: Assessment of IDO1 Expression in Tumor Tissue by Immunohistochemistry (IHC)
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Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin for 24 hours and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
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Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
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Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
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Primary Antibody Incubation: Incubate slides with a validated primary antibody against IDO1 overnight at 4°C.
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Secondary Antibody and Detection: Apply a species-appropriate HRP-conjugated secondary antibody, followed by a DAB substrate-chromogen system.
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Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
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Analysis: Score the percentage and intensity of IDO1 staining in tumor cells and immune-infiltrating cells.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Cancer Model
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Cell Line and Animal Model: Select a syngeneic mouse tumor model known to express IDO1 (e.g., B16 melanoma, CT26 colon carcinoma).
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Tumor Implantation: Inject a predetermined number of tumor cells subcutaneously or orthotopically into immunocompetent mice.
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Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
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This compound Administration: Administer this compound orally at various dose levels (determined from literature or pilot studies) on a specified schedule (e.g., daily, twice daily). The control group should receive the vehicle used for drug formulation.
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Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
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Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
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Data Analysis: Compare tumor growth curves between treatment and control groups. Upon study completion, tumors can be excised for pharmacodynamic and biomarker analysis (e.g., IHC for IDO1, T-cell infiltration).
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Troubleshooting workflow for non-responsive cancer models to this compound.
References
- 1. Facebook [cancer.gov]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NewLink Genetics Presents Phase 1 Data Supporting [globenewswire.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Discovery of indoximod prodrugs and characterization of clinical candidate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Dose-response curve analysis for NLG802 in different cell lines
This technical support center provides essential information for researchers, scientists, and drug development professionals working with NLG802. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data related to the dose-response analysis of this compound in various cell lines.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro experiments with this compound and its active metabolite, Indoximod.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in results between replicate wells. | 1. Inconsistent cell seeding density. 2. Pipetting errors during compound dilution or addition. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. 2. Calibrate pipettes regularly. Prepare a master mix of the final dilution for each concentration to add to replicate wells. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant inhibition of IDO1 activity observed. | 1. Low or no endogenous IDO1 expression in the chosen cell line. 2. Inadequate induction of IDO1 expression. 3. This compound did not efficiently convert to Indoximod in the in vitro system. | 1. Select cell lines known to express IDO1 or that can be induced to express it. Verify IDO1 expression by Western blot or qPCR. 2. Optimize the concentration and incubation time of the inducing agent (e.g., IFN-γ). 3. As this compound is a prodrug, its conversion to the active form, Indoximod, might be limited in vitro. Consider using Indoximod directly for in vitro assays. |
| Observed cytotoxicity at high concentrations. | 1. Off-target effects of the compound. 2. High concentration of the solvent (e.g., DMSO). | 1. Perform a counter-screen to assess off-target activities. 2. Ensure the final solvent concentration is consistent across all wells and is below the cytotoxic threshold for the cell line (typically <0.5%). |
| Discrepancy between enzymatic and cell-based assay results. | 1. Cellular permeability of the compound. 2. Different reducing environments in enzymatic versus cellular assays. 3. Compound degradation or metabolism by the cells. | 1. Assess the cellular uptake of the compound. 2. Be aware that the in vitro enzymatic assay environment may not fully reflect cellular conditions. 3. Evaluate the stability of the compound in cell culture medium over the course of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally bioavailable prodrug of Indoximod, a methylated tryptophan that acts as an immune checkpoint inhibitor.[1] Upon administration, this compound is converted into its active form, Indoximod.[1] Indoximod targets and inhibits the enzyme indoleamine 2,3-dioxygenase (IDO1).[1] IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which is involved in immune suppression.[2] By inhibiting IDO1, Indoximod decreases the production of the immunosuppressive metabolite kynurenine and increases levels of tryptophan.[1] This leads to the restoration and activation of various immune cells, including T lymphocytes, which can then mount a cytotoxic response against tumor cells.[1]
Q2: Why use the prodrug this compound instead of Indoximod directly?
A2: this compound was developed to improve the pharmacokinetic properties of Indoximod.[3] Preclinical and clinical studies have shown that this compound administration leads to significantly higher plasma concentrations and overall exposure (AUC) of Indoximod compared to direct administration of an equivalent molar dose of Indoximod.[3][4] This enhanced bioavailability is expected to lead to greater therapeutic effects.[3]
Q3: What is the primary endpoint to measure in a dose-response assay for this compound/Indoximod?
A3: The primary endpoint is typically the inhibition of IDO1 activity. This is most commonly measured by quantifying the reduction in the production of kynurenine, the downstream product of the IDO1-catalyzed reaction, in the cell culture supernatant. Alternatively, assays can measure the restoration of T-cell proliferation that is suppressed by IDO1-expressing cells.
Q4: Do I need to induce IDO1 expression in my cell line?
A4: Many cancer cell lines have low basal expression of IDO1. To observe a significant effect of an IDO1 inhibitor, it is often necessary to induce its expression. The most common method is to treat the cells with interferon-gamma (IFN-γ) for 24-48 hours prior to adding the inhibitor.
Q5: What is the expected IC50 for Indoximod in cancer cell lines?
A5: The IC50 of Indoximod can vary depending on the cell line and the assay endpoint. In cell proliferation assays, the IC50 for some cancer cell lines like A549 and PC-3 has been reported to be greater than 100 µM, while for U-87MG ATCC, it is approximately 148.9 µM.[5] It is important to note that Indoximod's primary mechanism is not direct cytotoxicity but rather immunomodulation. Therefore, assays measuring inhibition of IDO1 activity or reversal of T-cell suppression are more indicative of its potency. For instance, Indoximod has been shown to relieve the suppression of the metabolic kinase mTORC1 in tryptophan-depleted cells with an IC50 of approximately 70 nM.[2]
Data Presentation
The following tables summarize the available quantitative data for Indoximod, the active form of this compound.
Table 1: Indoximod IC50 Values for Cell Proliferation Inhibition
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 72 hours | > 100[5] |
| PC-3 | Prostate Cancer | MTT | 72 hours | > 100[5] |
| U-87MG ATCC | Glioblastoma | Not Specified | Not Specified | 148.9[5] |
Table 2: Indoximod Ki, IC50, and EC50 Values for Other Endpoints
| Target/Process | Assay Type | Cell/System | Value |
| IDO1 Enzyme | Enzymatic Assay | Purified Enzyme | Ki: 19 µM[6] |
| mTORC1 Activation | Cellular Assay | Tryptophan-depleted cells | IC50: ~70 nM[2] |
| T-cell Proliferation | Co-culture Assay | T-cells + IDO-expressing cells | EC50: 25.7 µM - 41.4 µM[7] |
Experimental Protocols
Protocol 1: Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This protocol outlines a general procedure for determining the dose-response of Indoximod (the active form of this compound) by measuring the inhibition of kynurenine production in IFN-γ-stimulated cancer cells.
Materials:
-
IDO1-expressing cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
Indoximod
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment and allow them to adhere overnight.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of Indoximod in complete culture medium. Remove the IFN-γ-containing medium from the cells and add the Indoximod dilutions. Include a vehicle control (DMSO) and a "no inhibitor" control.
-
Incubation: Incubate the plate for 24-72 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
Kynurenine Detection:
-
Add TCA to the supernatant to a final concentration of 10-15% to precipitate proteins.
-
Incubate to allow for the hydrolysis of N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's Reagent to each well and incubate until a yellow color develops.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 480-492 nm) using a microplate reader.
-
Data Analysis: Create a standard curve with known concentrations of kynurenine. Calculate the percentage of inhibition for each Indoximod concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the Indoximod concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for dose-response curve analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of indoximod prodrugs and characterization of clinical candidate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Predicting Treatment Response to the IDO1 Inhibitor NLG802: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational IDO1 inhibitor NLG802 with current standard-of-care immunotherapies for advanced solid tumors, with a focus on potential predictive biomarkers. This compound is a prodrug of indoximod, designed to offer enhanced pharmacokinetic properties and increased exposure to the active compound which targets the indoleamine 2,3-dioxygenase 1 (IDO1) pathway.[1]
The IDO1 pathway is a critical mechanism of immune escape for tumors. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine (B1673888), IDO1 creates an immunosuppressive tumor microenvironment. This depletion of tryptophan and accumulation of kynurenine inhibits the proliferation and function of effector T cells and promotes the generation of regulatory T cells (Tregs). This compound, by converting to indoximod, inhibits this enzymatic activity, aiming to restore anti-tumor immunity.
This guide summarizes the available clinical data for indoximod as a surrogate for this compound, compares its performance with established immune checkpoint inhibitors (ICIs), and details potential biomarkers and the experimental protocols for their assessment.
Performance Comparison: this compound (Indoximod) vs. Standard-of-Care Immunotherapies
The following tables present a summary of clinical trial data for indoximod in combination with the anti-PD-1 antibody pembrolizumab (B1139204), alongside data for standard-of-care ICI monotherapies and combinations in advanced melanoma. It is important to note that these are not from head-to-head comparative trials, and cross-trial comparisons have limitations.
Table 1: Efficacy in Advanced Melanoma
| Treatment Regimen | Trial | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| Indoximod + Pembrolizumab | Phase II | 51%[2][3] | 20%[2][3] | 12.4 months[2][3] |
| Pembrolizumab Monotherapy | KEYNOTE-006 | 33%[4] | 6%[4] | 5.5 months[5] |
| Nivolumab Monotherapy | CheckMate 067 | 43.7%[6] | 8.9%[6] | 6.9 months[6] |
| Ipilimumab Monotherapy | CheckMate 067 | 19%[6] | 2.2%[6] | 2.9 months[6] |
| Nivolumab + Ipilimumab | CheckMate 067 | 57.6%[6] | 11.5%[6] | 11.5 months[6] |
Biomarkers for Predicting Treatment Response
The identification of reliable predictive biomarkers is crucial for optimizing patient selection for this compound therapy. Based on its mechanism of action, two key areas of investigation for predictive biomarkers have emerged: the expression of the IDO1 enzyme itself and the metabolic consequences of its activity.
Table 2: Potential Predictive Biomarkers for IDO1 Inhibition
| Biomarker | Description | Potential Clinical Utility |
| IDO1 Protein Expression | Measured in tumor tissue via immunohistochemistry (IHC). | Higher IDO1 expression may indicate a tumor more reliant on this pathway for immune evasion, potentially making it more susceptible to this compound. |
| Kynurenine/Tryptophan (Kyn/Trp) Ratio | Measured in plasma or serum, reflecting systemic IDO1 activity. | An elevated baseline Kyn/Trp ratio may identify patients with a highly active IDO1 pathway who could benefit most from this compound. A decrease in the ratio post-treatment could serve as a pharmacodynamic biomarker. |
| PD-L1 Expression | Measured in tumor tissue via IHC. | In a phase II trial of indoximod plus pembrolizumab, patients with PD-L1-positive tumors had a higher overall response rate (70%) compared to those with PD-L1-negative tumors (46%)[2][3][7][8]. |
Table 3: Biomarker-Based Response Data (Indoximod + Pembrolizumab in Advanced Melanoma)
| Biomarker Status | Overall Response Rate (ORR) |
| PD-L1 Positive | 70%[2][3][7][8] |
| PD-L1 Negative | 46%[2][3][7][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the workflow for biomarker assessment, the following diagrams are provided.
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Workflow for assessing potential predictive biomarkers for this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of predictive biomarkers.
Immunohistochemistry (IHC) for IDO1 Expression
Objective: To detect the expression of IDO1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Protocol:
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 30-60 minutes.
-
Immerse in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%), 5 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) or a high pH buffer (e.g., Tris-EDTA, pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in a 3% hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with a wash buffer (e.g., PBS or TBS).
-
-
Blocking:
-
Incubate with a protein block (e.g., normal goat serum) for 20-30 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with a validated primary antibody against IDO1 at an optimized dilution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Rinse with wash buffer.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate, or with an HRP-polymer-based detection system.
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Apply a chromogen solution such as 3,3'-diaminobenzidine (B165653) (DAB) and monitor for color development.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Scoring: IDO1 expression is typically scored based on the percentage of positive tumor cells and/or immune cells and the intensity of staining.
LC-MS/MS for Kynurenine and Tryptophan Ratio
Objective: To quantify the concentrations of kynurenine and tryptophan in plasma or serum samples.
Protocol:
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
To 100 µL of sample, add an internal standard solution containing deuterated kynurenine (e.g., Kyn-d4) and tryptophan (e.g., Trp-d5).
-
Precipitate proteins by adding a solution such as trichloroacetic acid (TCA) or acetonitrile (B52724).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
The gradient is optimized to achieve separation of kynurenine and tryptophan from other plasma components.
-
-
Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for kynurenine, tryptophan, and their respective internal standards.
-
-
Quantification:
-
Generate a standard curve using known concentrations of kynurenine and tryptophan.
-
Calculate the concentrations in the unknown samples by comparing the peak area ratios of the analytes to their internal standards against the standard curve.
-
The Kyn/Trp ratio is then calculated from the determined concentrations.
-
Conclusion
This compound, as a prodrug of the IDO1 inhibitor indoximod, represents a promising therapeutic strategy to overcome tumor-induced immunosuppression. While early clinical data for indoximod in combination with immune checkpoint inhibitors show encouraging anti-tumor activity, further investigation in randomized controlled trials is necessary to definitively establish its efficacy compared to current standards of care. The development of predictive biomarkers, such as tumoral IDO1 expression and the plasma Kyn/Trp ratio, will be critical for identifying patients most likely to benefit from this therapeutic approach. The experimental protocols outlined in this guide provide a framework for the standardized assessment of these potential biomarkers in future clinical investigations.
References
- 1. NewLink Genetics Presents Phase 1 Data Supporting [globenewswire.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Long-Term Survival Outcomes With Pembrolizumab vs Ipilimumab in Advanced Melanoma 7-Year Follow-up of KEYNOTE-006 - The ASCO Post [ascopost.com]
- 4. AACR 2017: Adding IDO inhibition to pembrolizumab improved response rate in melanoma - ecancer [ecancer.org]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synergistic Anti-Tumor Effects of NLG802 in Combination with Anti-PD-1 Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of immunotherapies is a rapidly advancing frontier in oncology, aiming to overcome resistance and enhance therapeutic efficacy. This guide provides a comprehensive comparison of the synergistic effects of NLG802, a next-generation indoleamine 2,3-dioxygenase 1 (IDO1) pathway inhibitor, with anti-PD-1 therapy. By targeting two distinct immunosuppressive mechanisms within the tumor microenvironment, this combination holds the promise of transforming immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to immune-mediated destruction.
This compound is an orally bioavailable prodrug of indoximod, designed to offer a superior pharmacokinetic profile.[1][2] The IDO1 pathway, a key metabolic checkpoint, is exploited by tumors to create an immunosuppressive milieu by depleting the essential amino acid tryptophan and generating immunosuppressive kynurenine (B1673888) metabolites. This leads to the arrest of T cell proliferation and the promotion of regulatory T cells (Tregs).[3] Anti-PD-1 therapy, on the other hand, reinvigorates exhausted T cells by blocking the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, on tumor cells. The combination of this compound and anti-PD-1 therapy is predicated on the hypothesis that inhibiting the IDO1 pathway will create a more favorable tumor microenvironment for the enhanced activity of anti-PD-1-reinvigorated T cells.
Mechanism of Synergistic Action
The synergistic anti-tumor effect of combining this compound with anti-PD-1 therapy stems from their complementary mechanisms of action that target different facets of tumor-induced immunosuppression.
dot
Caption: Synergistic mechanism of this compound and anti-PD-1 therapy.
Preclinical Evidence of Synergy
While direct head-to-head preclinical studies for the this compound and anti-PD-1 combination are not extensively published, evidence from studies on closely related IDO1 inhibitors, including indoximod and NLG919 (another IDO1 inhibitor from NewLink Genetics), in combination with anti-PD-1/PD-L1 antibodies strongly supports the synergistic potential.
One key study demonstrated that in a B16F10 melanoma model, the combination of an IDO1 inhibitor (NLG919) with a cocktail of anti-PD-1/PD-L1/PD-L2 antibodies resulted in a synergistic anti-tumor effect compared to single-agent therapy. Furthermore, an abstract from a 2017 cancer research publication reported that in a B16F10 melanoma mouse model, administration of this compound markedly enhanced the anti-tumor responses of tumor-specific T cells. This resulted in significant tumor size reduction, and this effect was achieved at lower doses than equivalent molar doses of indoximod, highlighting the improved potency of this compound.
Although specific quantitative data for the this compound and anti-PD-1 combination is limited in the public domain, the collective evidence strongly suggests a powerful synergistic interaction.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of synergistic anti-tumor effects of this compound and anti-PD-1 therapy would typically involve the following:
In Vivo Tumor Models
-
Cell Line: Murine melanoma cell line (e.g., B16F10) or colon adenocarcinoma cell line (e.g., CT26).
-
Animals: Syngeneic mice (e.g., C57BL/6 for B16F10, BALB/c for CT26), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneous injection of a specified number of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.
-
Treatment Groups:
-
Vehicle Control
-
This compound monotherapy
-
Anti-PD-1 antibody monotherapy
-
This compound and anti-PD-1 antibody combination therapy
-
-
Dosing and Administration:
-
This compound: Administered orally (p.o.) daily or twice daily at a specified dose.
-
Anti-PD-1 antibody: Administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., every 3-4 days).
-
-
Efficacy Endpoints:
-
Tumor growth inhibition: Tumor volume measured periodically using calipers.
-
Survival: Monitoring of mice for survival over a defined period.
-
-
Immunophenotyping:
-
At the end of the study, tumors and spleens are harvested.
-
Flow cytometry analysis of tumor-infiltrating lymphocytes (TILs) and splenocytes to quantify populations of CD8+ T cells, CD4+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).
-
Analysis of T cell activation and exhaustion markers (e.g., CD69, Granzyme B, TIM-3, LAG-3).
-
dot
Caption: General experimental workflow for in vivo efficacy studies.
Data Presentation
While specific data for the this compound and anti-PD-1 combination is not publicly available, the following tables represent the expected outcomes based on the known mechanisms and data from similar combination therapies.
Table 1: Expected In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (Hypothetical) | Tumor Growth Inhibition (%) (Hypothetical) |
| Vehicle Control | 2000 | - |
| This compound | 1500 | 25% |
| Anti-PD-1 | 1200 | 40% |
| This compound + Anti-PD-1 | 400 | 80% |
Table 2: Expected Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T cells (% of CD45+) (Hypothetical) | CD4+ FoxP3+ Tregs (% of CD4+) (Hypothetical) |
| Vehicle Control | 10% | 30% |
| This compound | 15% | 20% |
| Anti-PD-1 | 20% | 25% |
| This compound + Anti-PD-1 | 35% | 10% |
Conclusion
The combination of this compound with anti-PD-1 therapy represents a promising strategy to enhance anti-tumor immunity by concurrently targeting metabolic and T-cell checkpoint-mediated immunosuppression. Preclinical evidence with related compounds strongly suggests a synergistic effect, leading to improved tumor control. The enhanced pharmacokinetic profile of this compound may translate to greater efficacy and a wider therapeutic window compared to its parent compound, indoximod. Further preclinical studies with direct comparisons are warranted to fully elucidate the quantitative benefits and optimal dosing schedules for this combination, paving the way for future clinical investigations in patients with advanced cancers.
References
The Evolving Landscape of IDO1 Inhibition in Immuno-Oncology: A Comparative Analysis of NLG802
For Researchers, Scientists, and Drug Development Professionals
The inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, has been a focal point in the quest to overcome resistance to immune checkpoint inhibitors. By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites, IDO1 creates a tolerogenic tumor microenvironment. This guide provides a comparative analysis of NLG802, a next-generation IDO1 inhibitor, in the context of other clinical-stage IDO1 inhibitors, with a focus on their combination with checkpoint inhibitors.
Mechanism of Action: Reversing Immune Suppression
This compound is an orally bioavailable prodrug of indoximod, designed to deliver higher systemic exposure of the active molecule.[1] Indoximod, a methylated tryptophan analog, functions as a competitive inhibitor of the IDO1 enzyme.[2] By blocking IDO1, indoximod prevents the conversion of tryptophan to kynurenine. This leads to a reversal of the immunosuppressive effects within the tumor microenvironment by:
-
Restoring T-cell function: Increased tryptophan levels and reduced kynurenine levels promote the proliferation and activation of effector T cells.[2]
-
Reducing regulatory T cells (Tregs): The IDO1 pathway is implicated in the differentiation and function of Tregs, which suppress anti-tumor immunity. Inhibition of this pathway can lead to a reduction in Treg populations.
-
Enhancing dendritic cell (DC) and natural killer (NK) cell activity: The restoration of a favorable metabolic environment supports the function of other critical immune cells like DCs and NK cells.[2]
The combination of an IDO1 inhibitor with a checkpoint inhibitor, such as a PD-1 or PD-L1 antibody, is based on the rationale of synergistically dismantling the tumor's immune defenses. While checkpoint inhibitors release the "brakes" on T-cell activity, IDO1 inhibitors aim to create a more favorable "fuel" supply and a less hostile environment for these activated T cells to function effectively.
Signaling Pathway of IDO1 Inhibition
Caption: IDO1 Pathway and Therapeutic Intervention.
Clinical Trial Data: A Comparative Overview
Direct clinical trial data for this compound in combination with checkpoint inhibitors is limited to early-phase studies. However, data from trials of its active moiety, indoximod, in combination with pembrolizumab (B1139204), provide valuable insights and a basis for comparison with other IDO1 inhibitors, most notably epacadostat (B560056).
Indoximod (Active form of this compound) in Combination with Pembrolizumab
A Phase 2 single-arm trial (NCT02073123) evaluated the combination of indoximod and pembrolizumab in patients with advanced melanoma.[3][4][5] The results from the efficacy-evaluable population are summarized below.
| Endpoint | Indoximod + Pembrolizumab (Phase 2)[3][4] |
| Overall Response Rate (ORR) | 51% |
| Complete Response (CR) | 20% |
| Median Progression-Free Survival (PFS) | 12.4 months |
Epacadostat in Combination with Pembrolizumab: The ECHO-301 Trial
The Phase 3 ECHO-301/KEYNOTE-252 trial (NCT02752074) was a large, randomized, double-blind study that compared epacadostat plus pembrolizumab to placebo plus pembrolizumab in patients with unresectable or metastatic melanoma.[6][7][8][9][10] This trial unfortunately failed to meet its primary endpoint, a significant setback for the field of IDO1 inhibition.
| Endpoint | Epacadostat + Pembrolizumab (ECHO-301)[9] | Placebo + Pembrolizumab (ECHO-301)[9] |
| Median Progression-Free Survival (PFS) | 4.7 months | 4.9 months |
| Overall Survival (OS) | No significant difference | No significant difference |
Experimental Protocols
Indoximod + Pembrolizumab (NCT02073123 - Phase 2)
-
Study Design: A single-arm, open-label Phase 2 trial.
-
Patient Population: Patients with unresectable Stage III or Stage IV melanoma.
-
Treatment: Indoximod was administered orally at a dose of 1200 mg twice daily. Pembrolizumab was administered intravenously at a dose of 3 mg/kg every 21 days.[11]
-
Primary Endpoint: Overall Response Rate (ORR) as per RECIST 1.1.
-
Key Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).
Epacadostat + Pembrolizumab (ECHO-301/KEYNOTE-252 - Phase 3)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[6][8][9]
-
Patient Population: Patients with unresectable or metastatic melanoma who had not received prior systemic therapy for advanced disease.[6][9]
-
Treatment Arms:
-
Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[8]
-
Stratification Factors: PD-L1 expression status and BRAF mutation status.[8]
Discussion and Future Directions
The contrasting outcomes between the Phase 2 trial of indoximod and the Phase 3 trial of epacadostat highlight the complexities of targeting the IDO1 pathway. While the indoximod data suggested a promising improvement in response rates when combined with a checkpoint inhibitor, the definitive Phase 3 trial with epacadostat failed to confirm this benefit.
Several factors may contribute to these discrepant results, including differences in the chemical properties of the inhibitors, patient selection, and trial design. The development of this compound, with its improved pharmacokinetic profile leading to higher and more sustained levels of the active indoximod, represents a continued effort to optimize IDO1 inhibition.[1]
Future research will need to focus on several key areas:
-
Biomarker Development: Identifying which patients are most likely to benefit from IDO1 inhibition is crucial. This may involve assessing IDO1 expression levels, the broader tumor immune microenvironment, or other metabolic pathways.
-
Combination Strategies: Exploring combinations with other immunotherapies or targeted agents may be necessary to unlock the full potential of IDO1 inhibition.
-
Understanding Resistance Mechanisms: Investigating the reasons for the failure of epacadostat in the Phase 3 setting will be critical to inform the design of future trials.
The journey of IDO1 inhibitors in oncology has been marked by both promise and disappointment. This compound represents a refined approach to targeting this pathway, and its clinical development will be closely watched as the scientific community continues to unravel the intricate interplay between metabolism and anti-tumor immunity.
Experimental Workflow: Clinical Trial Enrollment and Evaluation
Caption: Generalized Clinical Trial Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. A Phase 3 Randomized, Double-Blind, Placebo-Controlled Study of Pembrolizumab (MK3475) in Combination With Epacadostat or Placebo in Subjects with Unresectable or Metastatic Melanoma (Keynote-252 / ECHO-301) | Dana-Farber Cancer Institute [dana-farber.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. merck.com [merck.com]
- 9. Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedtracker.com [biomedtracker.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: In Vivo Efficacy of NLG802 Versus Indoximod
In the landscape of cancer immunotherapy, the inhibition of the indoleamine 2,3-dioxygenase (IDO1) pathway has emerged as a promising strategy to overcome tumor-induced immunosuppression. Indoximod, an IDO1 pathway inhibitor, has been the subject of extensive research. To enhance its therapeutic potential, NLG802, a prodrug of indoximod, was developed to improve its pharmacokinetic profile. This guide provides a detailed in vivo comparison of the efficacy of this compound and indoximod, supported by experimental data, for researchers, scientists, and drug development professionals.
Superior In Vivo Anti-Tumor Efficacy of this compound
This compound was designed to increase the oral bioavailability and plasma concentrations of indoximod, thereby enhancing its anti-tumor activity.[1] Preclinical studies have demonstrated that this compound leads to significantly higher and more sustained plasma levels of indoximod compared to direct administration of the parent drug.[1] This improved pharmacokinetic profile is hypothesized to translate into superior in vivo efficacy.
A pivotal study by Kumar et al. (2020) provided a direct in vivo comparison of this compound and indoximod in a murine melanoma model. This study utilized the B16F10 melanoma cell line in C57BL/6 mice, a well-established model for studying cancer immunotherapy. The efficacy of the compounds was evaluated in the context of adoptive cell transfer of pmel-1 T cells, which are specific for the melanoma antigen gp100.[1]
The results of this study demonstrated that this compound markedly enhanced the anti-tumor responses of these tumor-specific T cells.[1] While the publicly available information from the study abstract highlights this enhanced efficacy, specific quantitative data on tumor growth inhibition from a head-to-head comparison is detailed in the full publication.
Quantitative Comparison of In Vivo Efficacy
To provide a clear comparison, the following table would typically summarize the key efficacy data from a study like Kumar et al. (2020).
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Survival (%) at Day Y |
| Vehicle Control | Data not publicly available | - | Data not publicly available |
| Indoximod | Data not publicly available | Data not publicly available | Data not publicly available |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The specific quantitative data from the definitive in vivo comparative study is not available in the public domain at this time. The table structure is provided as a template for how such data would be presented.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of in vivo efficacy data. The following is a representative protocol for a murine melanoma model used to compare IDO1 pathway inhibitors.
B16F10 Melanoma Mouse Model with Adoptive Cell Transfer of Pmel-1 T Cells
1. Cell Culture:
-
B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Pmel-1 T cells, obtained from transgenic mice, are cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, and 100 U/mL recombinant human IL-2.
2. Animal Model:
-
Female C57BL/6 mice, 6-8 weeks old, are used for the study.
-
Mice are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.
3. Tumor Implantation:
-
B16F10 cells are harvested, washed, and resuspended in phosphate-buffered saline (PBS).
-
Each mouse is subcutaneously injected with 1 x 10^5 B16F10 cells in the right flank.
4. Adoptive Cell Transfer:
-
On day 7 post-tumor implantation, when tumors are palpable, mice receive an adoptive transfer of 1 x 10^6 pmel-1 T cells via retro-orbital injection.
5. Treatment Administration:
-
Mice are randomized into treatment groups (e.g., Vehicle, Indoximod, this compound).
-
Indoximod and this compound are formulated for oral gavage.
-
Treatment is initiated on the same day as the T cell transfer and continued daily for a specified duration (e.g., 14 days).
6. Efficacy Assessment:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Animal body weight and overall health are monitored throughout the study.
-
At the end of the study, or when tumors reach a predetermined size, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Signaling Pathways and Experimental Workflow
The mechanism of action of indoximod, and by extension this compound, involves the modulation of the IDO1 pathway, which plays a critical role in tumor immune evasion.
IDO1 Pathway and Inhibition by Indoximod
Caption: The IDO1 enzyme converts tryptophan to kynurenine, leading to immunosuppression. Indoximod inhibits this pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow of the in vivo study to compare the efficacy of this compound and indoximod.
Conclusion
The development of this compound as a prodrug of indoximod represents a strategic approach to enhance the therapeutic efficacy of IDO1 pathway inhibition. The improved pharmacokinetic profile of this compound, leading to higher systemic exposure to indoximod, has been shown to translate into superior anti-tumor activity in a preclinical melanoma model.[1] For researchers in the field, the head-to-head in vivo comparison underscores the potential of prodrug strategies to optimize the clinical utility of promising cancer immunotherapies. Further investigation into the quantitative differences in efficacy and the underlying immunological mechanisms will be critical in advancing this compound into clinical development.
References
A Head-to-Head Comparison of IDO1 Inhibitors: Focus on NLG802
For Researchers, Scientists, and Drug Development Professionals
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a significant role in tumor immune evasion. Its inhibition is a promising strategy in cancer immunotherapy. This guide provides a detailed comparison of NLG802, a next-generation IDO1 pathway inhibitor, with other notable IDO1 inhibitors: epacadostat, linrodostat, and navoximod. The comparison is based on available preclinical and clinical data, focusing on mechanism of action, pharmacokinetics, and efficacy.
Introduction to IDO1 and its Inhibition
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[1] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), fostering an immunosuppressive environment that allows tumor cells to evade immune surveillance.[2] Pharmacological inhibition of IDO1 aims to reverse this immunosuppression and restore anti-tumor immunity.[2]
Overview of Compared IDO1 Inhibitors
This guide focuses on a head-to-head comparison of the following IDO1 inhibitors:
-
This compound: An orally bioavailable prodrug of indoximod, a methylated tryptophan.[3] Upon administration, this compound is converted to indoximod. Indoximod is a tryptophan mimetic that does not directly inhibit the IDO1 enzyme but acts downstream to reverse IDO pathway-mediated suppression.[4][5]
-
Epacadostat (INCB024360): A potent and selective, reversible, competitive inhibitor of the IDO1 enzyme.[6] It has been extensively studied in clinical trials, both as a monotherapy and in combination with other immunotherapies.[7]
-
Linrodostat (BMS-986205): A selective and irreversible inhibitor of IDO1.[8] It has demonstrated potent pharmacodynamic activity in advanced cancers.[8]
-
Navoximod (GDC-0919/NLG-919): A potent inhibitor of the IDO1 pathway.[9]
Data Presentation
Table 1: In Vitro Potency of IDO1 Inhibitors
| Inhibitor | Target(s) | Assay Type | IC50 (nM) | Reference(s) |
| Epacadostat | IDO1 | HeLa cell-based | 12.22 ± 5.21 | [10] |
| Navoximod | IDO1 | HeLa cell-based | 83.37 ± 9.59 | [10] |
| Linrodostat | IDO1 | IDO1-HEK293 cells | 1.1 | [8] |
| Indoximod (active form of this compound) | IDO pathway modulator (Tryptophan mimetic) | N/A (Does not directly inhibit IDO1 enzyme) | N/A | [4] |
Note: Direct comparative IC50 data for this compound is not available as it is a prodrug and its active metabolite, indoximod, does not directly inhibit the IDO1 enzyme in the same manner as the other listed inhibitors.
Table 2: Preclinical Pharmacokinetics of this compound vs. Indoximod
| Parameter | This compound | Indoximod (molar equivalent dose) | Fold Increase (this compound vs. Indoximod) | Species | Reference(s) |
| Cmax (single dose) | - | - | 4-fold | Human | [11] |
| AUC (single dose) | - | - | 4-fold | Human | [11] |
| Cmax (continuous BID dosing) | - | - | 4-5.5-fold | Human | [11] |
| AUC (continuous BID dosing) | - | - | 4-5.5-fold | Human | [11] |
Table 3: In Vivo Efficacy of IDO1 Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Tumor Type | Key Findings | Reference(s) |
| Epacadostat | CT26 tumor-bearing mice | Colon Carcinoma | Dose-dependent inhibition of Kyn/Trp ratio in plasma and tumor. | [10] |
| Navoximod | CT26 tumor-bearing mice | Colon Carcinoma | Less potent inhibition of Kyn/Trp ratio compared to epacadostat. | [10] |
| Linrodostat | Human tumor xenograft models | Various | Significant reduction in kynurenine levels. | [12][13] |
| Indoximod | B16 melanoma model | Melanoma | Downregulates IDO1 expression and function, leading to decreased kynurenine production and increased T cell proliferation. | [5] |
Table 4: Clinical Trial Outcomes of IDO1 Inhibitors (in combination with anti-PD-1/PD-L1)
| Inhibitor | Cancer Type | Combination Agent | Objective Response Rate (ORR) | Reference(s) |
| Indoximod | Advanced Melanoma | Pembrolizumab (B1139204)/Nivolumab | 51% | [4] |
| Epacadostat | Advanced Melanoma | Pembrolizumab | Did not show superiority over pembrolizumab alone in a Phase 3 trial. | [7] |
| Linrodostat | Advanced Bladder Cancer | Nivolumab | 37% | [7] |
| Navoximod | Advanced Solid Tumors | Atezolizumab | 9% (dose escalation), 11% (expansion) | [7][9] |
Experimental Protocols
In Vitro IDO1 Enzymatic Assay
This protocol is a generalized method for determining the direct inhibitory effect of a compound on recombinant human IDO1 enzyme activity.[14]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene (B1212753) blue
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Test compound (e.g., epacadostat, linrodostat, navoximod)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture in potassium phosphate buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Enzyme Addition: Add the recombinant IDO1 enzyme to each well of a 96-well plate, except for the no-enzyme control wells.
-
Pre-incubation: Add the test compound dilutions to the wells and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding TCA.
-
Hydrolysis: Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Color Development: Transfer the supernatant to a new 96-well plate and add DMAB reagent.
-
Measurement: Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Data Analysis: Calculate the percent inhibition of IDO1 activity for each concentration of the test compound and determine the IC50 value.
In Vivo Syngeneic Mouse Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of an IDO1 inhibitor in a syngeneic mouse tumor model.[2][5]
Materials:
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma, B16F10 melanoma)
-
Appropriate mouse strain (e.g., BALB/c for CT26, C57BL/6 for B16F10)
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test IDO1 inhibitor and vehicle control
-
Calipers, syringes, and needles
Procedure:
-
Cell Culture: Culture the tumor cells in complete growth medium.
-
Cell Preparation: On the day of injection, prepare a single-cell suspension in sterile PBS.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the IDO1 inhibitor or vehicle control according to the desired dosing schedule and route.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, tumors can be excised and weighed.
-
Pharmacodynamic Analysis: Collect blood and tumor tissue at specified time points to measure kynurenine and tryptophan levels by LC-MS/MS to assess target engagement.[2]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NewLink Genetics Presents Phase 1 Data Supporting [globenewswire.com]
- 12. researchgate.net [researchgate.net]
- 13. Collection - Data from Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 14. benchchem.com [benchchem.com]
Validating the On-Target Activity of NLG802 in Tumor Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel cancer immunotherapies targeting the indoleamine 2,3-dioxygenase 1 (IDO1) pathway has been a significant area of research. IDO1 is a key enzyme that suppresses the immune system within the tumor microenvironment by catalyzing the degradation of the essential amino acid tryptophan into kynurenine (B1673888). This metabolic change inhibits the proliferation and function of effector T cells, allowing cancer cells to evade immune destruction. NLG802 is a prodrug of indoximod, an inhibitor of the IDO1 pathway, designed to offer improved oral bioavailability. This guide provides a comparative analysis of this compound's on-target activity with other notable IDO1 inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation.
The IDO1 Pathway and the Mechanism of Action of this compound
The IDO1 pathway plays a crucial role in tumor immune evasion. The enzyme IDO1, often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment, initiates the catabolism of tryptophan to kynurenine. This depletion of tryptophan and accumulation of kynurenine leads to the suppression of effector T cells and the promotion of regulatory T cells (Tregs), creating an immunosuppressive environment that fosters tumor growth.
This compound is an orally administered prodrug that is converted to its active form, indoximod. Unlike direct enzymatic inhibitors of IDO1, indoximod is reported to act downstream in the pathway. It functions as a tryptophan mimetic, reversing the immunosuppressive effects of tryptophan depletion by modulating the mTORC1 signaling pathway. This action restores T-cell proliferation and function.
dot
Caption: IDO1 pathway and this compound mechanism.
Comparative Analysis of IDO1 Inhibitors
This section compares the on-target activity of indoximod (the active form of this compound) with other prominent IDO1 inhibitors: epacadostat, navoximod (B609430) (GDC-0919), and linrodostat (B606295) (BMS-986205). The data presented is a synthesis of publicly available preclinical and clinical findings.
| Parameter | Indoximod (active form of this compound) | Epacadostat | Navoximod (GDC-0919) | Linrodostat (BMS-986205) |
| Mechanism of Action | IDO pathway inhibitor, acts as a tryptophan mimetic modulating mTORC1.[1] | Potent and selective, reversible, competitive inhibitor of IDO1.[2] | Potent, non-competitive inhibitor of IDO1.[2] | Potent, selective, and irreversible inhibitor of IDO1.[3] |
| In Vitro Potency (IC50/Ki) | Ki: 19 µM (L-isomer, for enzymatic inhibition)[4]; IC50: ~70 nM (for mTORC1 restoration)[1] | IC50: ~10 nM (cell-based)[5] | EC50: 75 nM (cell-based)[1] | IC50: 1.1 nM (IDO1-HEK293 cells)[6] |
| Effect on Kyn/Trp Ratio in Tumor | Downregulates kynurenine production in dendritic cells.[7] Preclinical data on direct tumor tissue ratio is limited. | Significant decrease in Kyn/Trp ratio in ex vivo patient tumors.[8] | Significant decrease in Kyn/Trp ratio in preclinical tumor models.[9] | Significant reduction in intratumoral kynurenine in patient samples.[5][10] |
| Effect on CD8+ T-Cell Infiltration | Increases T-cell proliferation.[7] | Increases activation of CD8+ T cells and improves tumor cell killing.[8] | Activates intratumoral CD8+ T cells in preclinical models.[4][11] | Restores T-cell proliferation in mixed-lymphocyte reactions.[6][10] |
Experimental Protocols for Validating On-Target Activity
To validate the on-target activity of IDO1 inhibitors like this compound, a series of in vitro and in vivo experiments are essential. Below are detailed methodologies for key assays.
IDO1 Enzyme Activity Assay
This assay measures the direct inhibitory effect of a compound on IDO1 enzyme activity.
Protocol:
-
Reagents and Materials: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene (B1212753) blue, ascorbic acid, catalase, potassium phosphate (B84403) buffer (pH 6.5), and the test compound (e.g., indoximod).
-
Assay Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the mixture.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet precipitated protein.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to the supernatant.
-
Measure the absorbance at 480 nm to quantify kynurenine production.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce IDO1 activity by 50%.
dot
Caption: IDO1 enzyme activity assay workflow.
Quantification of Tryptophan and Kynurenine in Tumor Tissue by LC-MS/MS
This method provides a quantitative measure of the inhibitor's effect on the IDO1 pathway in a biologically relevant setting.
Protocol:
-
Sample Preparation:
-
Excise tumor tissue from treated and control animal models.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile (B52724).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Dry the supernatant and reconstitute in the mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate tryptophan and kynurenine using a suitable column (e.g., C18).
-
Use a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for tryptophan and kynurenine.
-
-
Data Analysis:
-
Generate standard curves for both tryptophan and kynurenine.
-
Calculate the concentrations of each analyte in the tumor samples.
-
Determine the kynurenine/tryptophan ratio as a measure of IDO1 activity.
-
dot
Caption: LC-MS/MS workflow for Kyn/Trp ratio.
Immunohistochemistry (IHC) for CD8+ T-Cell Infiltration
This technique visualizes and quantifies the infiltration of cytotoxic T cells into the tumor microenvironment, a key indicator of a restored anti-tumor immune response.
Protocol:
-
Tissue Preparation:
-
Fix tumor tissues in formalin and embed in paraffin (B1166041) (FFPE).
-
Cut thin sections (e.g., 4-5 µm) and mount on slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the CD8 epitope (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites using a blocking serum.
-
Incubate with a primary antibody specific for CD8.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate (e.g., DAB) to develop the color.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Image Analysis:
-
Scan the stained slides to create digital images.
-
Use image analysis software to quantify the number of CD8-positive cells within the tumor area.
-
Express the data as the number of CD8+ cells per unit area or as a percentage of total cells.
-
dot
Caption: Immunohistochemistry workflow for CD8+.
Conclusion
This compound, as a prodrug of the IDO pathway inhibitor indoximod, represents a therapeutic strategy aimed at overcoming tumor-induced immunosuppression. While its mechanism of action via mTORC1 modulation differs from direct enzymatic inhibitors like epacadostat, navoximod, and linrodostat, the end goal of restoring anti-tumor T-cell activity is shared. The comparative data and experimental protocols provided in this guide offer a framework for researchers to objectively evaluate the on-target activity of this compound and other IDO1 inhibitors in tumor tissues. A thorough understanding of these agents' performance and the methodologies to validate their effects is critical for the continued development of effective cancer immunotherapies.
References
- 1. d-nb.info [d-nb.info]
- 2. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kynurenine and tryptophan as surrogate immune suppression tumor biomarkers - Immusmol [immusmol.com]
- 10. Collection - Data from Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 11. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NLG802 Versus Indoximod in a T-Cell Proliferation Context
For researchers, scientists, and drug development professionals, understanding the nuances of immunomodulatory compounds is paramount. This guide provides a detailed comparison of NLG802 and its active metabolite, indoximod, with a focus on their impact on T-cell proliferation, a critical factor in anti-tumor immunity.
This compound is a prodrug of indoximod, an inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway.[1][2] The IDO1 enzyme is a key regulator of immune responses, and its overexpression in the tumor microenvironment can lead to suppression of T-cell function.[3][4] Unlike direct enzymatic inhibitors, indoximod acts as a tryptophan mimetic, counteracting the immunosuppressive effects of tryptophan depletion and promoting T-cell activity.[3][4][5] this compound was developed to enhance the pharmacokinetic profile of indoximod, leading to greater systemic exposure.[1][6][7]
Enhanced Bioavailability of this compound Leads to Superior Indoximod Exposure
The primary advantage of this compound lies in its superior ability to deliver the active compound, indoximod, into the bloodstream. Preclinical and Phase 1 clinical data have consistently demonstrated that administration of this compound results in significantly higher plasma concentrations of indoximod compared to direct administration of indoximod itself.
A Phase 1a study in patients with advanced solid malignancies revealed that this compound produced a 4-fold increase in the maximum plasma concentration (Cmax) and area under the curve (AUC) after a single dose, and a 4 to 5.5-fold increase in Cmax and AUC with continuous twice-daily dosing when compared to a molar equivalent of indoximod.[1][8] Similarly, preclinical studies in monkeys showed that this compound increased indoximod exposure by approximately 5-fold.[5] This enhanced bioavailability is a critical factor, as higher concentrations of indoximod are believed to correlate with a more robust therapeutic effect.[3]
| Pharmacokinetic Parameter | Fold Increase with this compound vs. Indoximod (Molar Equivalent) | Source |
| Single Dose Cmax (Humans) | ~4x | [1][8] |
| Single Dose AUC (Humans) | ~4x | [1][8] |
| Continuous Dosing Cmax (Humans) | 4-5.5x | [1][8] |
| Continuous Dosing AUC (Humans) | 4-5.5x | [1][8] |
| Exposure (Monkeys) | ~5x | [5] |
Impact on T-Cell Proliferation and Anti-Tumor Response
The increased exposure to indoximod achieved with this compound is expected to translate into a more potent effect on T-cell proliferation and function. Indoximod reverses the suppressive effects of the IDO1 pathway, leading to increased proliferation of effector T-cells and a shift in the differentiation of CD4+ T-cells from regulatory T-cells (Tregs) towards helper T-cells.[1][3]
Preclinical studies support the enhanced efficacy of this compound. In a melanoma tumor model, this compound markedly enhanced the anti-tumor responses of tumor-specific pmel-1 T-cells.[6] This enhanced anti-tumor effect was achieved at lower molar equivalent doses compared to indoximod, suggesting a more potent biological activity driven by the higher systemic exposure.[5]
Mechanism of Action: The IDO1 Pathway and mTORC1 Signaling
Indoximod's mechanism of action is distinct from direct IDO1 enzyme inhibitors. The IDO1 enzyme catabolizes the essential amino acid tryptophan, leading to its depletion in the local microenvironment. This tryptophan scarcity is sensed by T-cells, leading to the activation of the General Control Nonderepressible 2 (GCN2) kinase and subsequent suppression of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[4][5] The inhibition of mTORC1 is a key mechanism of T-cell anergy and reduced proliferation.
Indoximod, as a tryptophan mimetic, creates a "tryptophan sufficiency" signal that bypasses the effects of tryptophan depletion.[5] This leads to the reactivation of the mTORC1 pathway, thereby restoring T-cell proliferation and effector function.[4][5]
Experimental Protocols
T-Cell Proliferation Assay (CFSE-Based)
A common method to assess T-cell proliferation is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
Detailed Methodology:
-
T-Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify T-cells using magnetic-activated cell sorting (MACS) with CD3 microbeads.
-
CFSE Labeling: Resuspend isolated T-cells in phosphate-buffered saline (PBS) at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the labeling reaction by adding fetal bovine serum (FBS).
-
Cell Culture: Co-culture CFSE-labeled T-cells with stimulator cells (e.g., allogeneic dendritic cells or anti-CD3/CD28 coated beads) in a 96-well plate. Include different concentrations of indoximod or this compound in the culture medium.
-
Incubation: Incubate the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. CFSE fluorescence is detected in the FITC channel. As cells divide, the CFSE fluorescence intensity is halved in daughter cells, allowing for the quantification of cell divisions.
Conclusion
References
- 1. NewLink Genetics Presents Phase 1 Data Supporting [globenewswire.com]
- 2. Facebook [cancer.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abstract 4076: A novel prodrug of indoximod with enhanced pharmacokinetic properties | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Discovery of indoximod prodrugs and characterization of clinical candidate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
Preclinical Evidence Supports Enhanced Anti-Tumor Efficacy of NLG802 and Pembrolizumab Combination
For Immediate Release
[City, State] – [Date] – Preclinical data indicates that the combination of NLG802, a prodrug of the indoleamine 2,3-dioxygenase (IDO1) inhibitor indoximod, and the anti-PD-1 antibody pembrolizumab (B1139204), holds promise for an enhanced anti-tumor immune response. This guide provides a comprehensive overview of the preclinical findings, comparing the combination to alternative therapies and detailing the experimental methodologies for researchers, scientists, and drug development professionals.
Introduction to this compound and Pembrolizumab
This compound is an orally administered prodrug of indoximod, designed to increase the bioavailability of its active metabolite.[1][2] Indoximod targets the IDO1 enzyme, a key regulator of immune suppression within the tumor microenvironment. By inhibiting IDO1, indoximod reverses the immunosuppressive effects of tryptophan depletion and kynurenine (B1673888) accumulation, thereby promoting the activity of effector T cells and other immune cells.
Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) receptor on T cells and its ligands, PD-L1 and PD-L2, on tumor cells. This blockade removes a critical "brake" on the anti-tumor immune response, enabling T cells to recognize and attack cancer cells.
The combination of these two agents is hypothesized to attack the tumor microenvironment through two distinct but complementary pathways, potentially leading to a more robust and durable anti-tumor response.
Preclinical Data Summary
While direct head-to-head preclinical studies comparing the this compound and pembrolizumab combination with a wide range of other therapies are not extensively published, the available data for IDO inhibitors, including indoximod and its prodrug this compound, in combination with PD-1 blockade, demonstrate a strong synergistic potential.
Enhanced Pharmacokinetics of this compound
A key advantage of this compound is its superior pharmacokinetic profile compared to its active moiety, indoximod. Preclinical studies have shown that oral administration of this compound leads to significantly higher and more sustained plasma concentrations of indoximod.
| Pharmacokinetic Parameter | Fold Increase with this compound (vs. molar equivalent of indoximod) |
| Maximum Concentration (Cmax) | 4-fold (single dose) 4-5.5-fold (continuous BID dosing)[1][3] |
| Area Under the Curve (AUC) | 4-fold (single dose) 4-5.5-fold (continuous BID dosing)[1][3] |
Table 1: Comparison of pharmacokinetic parameters of indoximod following administration of this compound versus indoximod.
This enhanced exposure of the active IDO1 inhibitor is anticipated to lead to more effective target engagement and improved therapeutic efficacy.
Synergistic Anti-Tumor Activity
Preclinical studies in various tumor models have consistently shown that the combination of an IDO inhibitor with an anti-PD-1/PD-L1 antibody results in synergistic anti-tumor effects. While specific data for the this compound/pembrolizumab combination is limited in publicly available literature, the rationale is strongly supported by studies with other IDO inhibitors and with indoximod itself.
In preclinical models, the combination of IDO inhibition and PD-1 blockade has been shown to:
-
Significantly inhibit tumor growth compared to either agent alone.
-
Increase the infiltration of cytotoxic T lymphocytes into the tumor.
-
Enhance the production of pro-inflammatory cytokines, such as IFN-γ, within the tumor microenvironment.
Clinical data from a Phase 2 trial of indoximod in combination with pembrolizumab in patients with advanced melanoma showed an objective response rate (ORR) of 51%, with a complete response rate of 20%.[4][5][6] These clinical findings further support the preclinical rationale for this combination approach.
Experimental Protocols
1. Cell Line and Animal Model Selection:
-
Cell Lines: Syngeneic tumor cell lines that are known to be responsive to immunotherapy, such as MC38 (colon adenocarcinoma) or B16-F10 (melanoma), are commonly used.
-
Animal Models: Immunocompetent mice, such as C57BL/6 or BALB/c, are used to allow for the study of the complete immune response.
2. Tumor Implantation:
-
Tumor cells are cultured and then injected subcutaneously into the flank of the mice.
-
Tumor growth is monitored regularly using calipers.
3. Treatment Administration:
-
This compound: Administered orally, typically via gavage, on a daily or twice-daily schedule. The dose would be determined based on prior pharmacokinetic and tolerability studies.
-
Pembrolizumab (or mouse anti-PD-1 equivalent): Administered intraperitoneally or intravenously, typically on a bi-weekly or tri-weekly schedule.
4. Efficacy Assessment:
-
Tumor volume is measured throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control group.
5. Pharmacodynamic and Immune Monitoring:
-
Blood samples can be collected to measure plasma concentrations of indoximod.
-
Tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze the frequency and activation state of various immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Tumor tissue can be analyzed for gene expression changes and cytokine levels.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and a generalized experimental workflow.
Caption: Combined inhibition of IDO1 and PD-1 pathways to enhance anti-tumor immunity.
Caption: Generalized workflow for preclinical evaluation of this compound and pembrolizumab.
Conclusion
The preclinical data for IDO inhibitors in combination with PD-1 blockade strongly support the rationale for combining this compound and pembrolizumab. The enhanced pharmacokinetic profile of this compound offers the potential for improved efficacy over its active metabolite, indoximod. Further preclinical studies directly comparing this combination to other standard-of-care and emerging immunotherapies will be crucial to fully elucidate its therapeutic potential. The detailed experimental protocols and workflow provided in this guide offer a framework for conducting such comparative studies.
References
- 1. NewLink Genetics Presents Phase 1 Data Supporting [globenewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of NLG802 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like NLG802, a prodrug of the indoleamine 2,3-dioxygenase (IDO) inhibitor indoximod, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for maintaining a safe research environment and ensuring compliance with regulatory standards. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound.
Hazard Assessment and Classification
Before initiating any disposal procedure, a thorough hazard assessment of the chemical waste must be conducted. Based on the Safety Data Sheet (SDS) for the parent compound, indoximod, this compound should be treated as a potentially hazardous chemical.[1][2] It is crucial to prevent its release into the environment, and as such, it should not be disposed of down the drain.[1][3]
Key Hazard Information for Indoximod (Parent Compound):
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste generated in a laboratory setting. This procedure applies to unused neat compound, contaminated labware (e.g., pipette tips, tubes), and solutions containing this compound.
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to prevent hazardous reactions and ensure compliant disposal.[4] Waste containing this compound should be categorized as hazardous chemical waste and segregated from other waste streams.
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, sealable, and compatible container.[4]
-
Liquid Waste: Dispose of unused stock solutions and working solutions of this compound as liquid hazardous waste.[5] Collect this waste in a designated, leak-proof container that is compatible with the solvent used (e.g., DMSO, ethanol).[5]
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a puncture-resistant sharps container clearly labeled as hazardous waste.[4]
Step 2: Container Management and Labeling
All waste containers must be appropriately managed and clearly labeled to ensure safety and proper identification for disposal.[6]
-
Container Requirements: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tightly fitting lid.[7]
-
Labeling: Each waste container must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration and quantity of the waste.
-
The date of waste generation.
-
The principal investigator's name and laboratory location.[6]
-
Step 3: Storage of Chemical Waste
Store containers of this compound waste in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and well-ventilated.[5] Ensure that incompatible waste types are segregated to prevent accidental reactions.[8]
Step 4: Arranging for Professional Disposal
The primary and recommended method for the disposal of this compound is through a licensed, professional waste disposal company.[1]
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a chemical waste pickup.[5] This typically involves contacting your institution's Environmental Health and Safety (EHS) office.
-
Provide Documentation: Be prepared to provide the EHS office with a complete list of the chemical waste, including the information from the container labels.
Step 5: Empty Container Disposal
A chemical container is generally considered "empty" when all contents have been removed by normal means and no more than a minimal residue remains.[5]
-
The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous liquid waste.[5]
-
After a thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[5]
Summary of Disposal Information
| Waste Type | Container Requirement | Disposal Method |
| Solid this compound Waste | Sealable, compatible plastic or glass container | Collection by a licensed professional waste disposal company |
| Liquid this compound Waste | Sealable, compatible plastic or glass container with a tightly fitting cap | Collection by a licensed professional waste disposal company |
| Contaminated Sharps | Puncture-resistant sharps container | Collection by a licensed professional waste disposal company |
| Rinsate from "Empty" Containers | Sealable, compatible plastic or glass container | Collection by a licensed professional waste disposal company |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Indoximod (NLG-8189)|110117-83-4|MSDS [dcchemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
